Hex-5-yn-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
hex-5-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHRYKLJYSRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903798 | |
| Record name | NoName_4549 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15252-45-6 | |
| Record name | Hex-5-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Hex-5-yn-1-amine chemical properties and structure
An In-depth Technical Guide to Hex-5-yn-1-amine
Abstract: This document provides a comprehensive technical overview of this compound, a bifunctional organic compound featuring a terminal alkyne and a primary amine. Its unique structure makes it a valuable building block in various fields, including organic synthesis, medicinal chemistry, and material science. This guide details its chemical structure, physicochemical properties, reactivity, and key applications, with a focus on its role in synthetic methodologies and biological research. Detailed experimental protocols and safety information are also provided for laboratory applications.
Chemical Structure and Identifiers
This compound is an organic molecule that incorporates both a nucleophilic primary amine and a reactive terminal alkyne group.[1] This dual functionality allows for orthogonal reactions, making it a versatile intermediate in the synthesis of more complex molecules.[1]
Physicochemical Properties
This compound is a pale yellow liquid at room temperature.[3][6] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 97.16 g/mol | [1][2][5] |
| CAS Number | 15252-45-6 | [1][2][5] |
| Density | 0.84 g/cm³ (Predicted: 0.844±0.06 g/cm³) | [3][5] |
| Boiling Point | 50 °C at 25 Torr | [3] |
| Flash Point | 144 °F / 62.2 °C (at 760 mmHg) | [6] |
| pKa | 10.22 ± 0.10 (Predicted) | [3] |
| Physical Form | Liquid | [3][6] |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen), protected from light | [3][5][6] |
Reactivity and Synthetic Applications
The presence of two distinct functional groups, a primary amine and a terminal alkyne, defines the reactivity of this compound. This allows it to serve as a versatile building block in various synthetic transformations.[1][7]
Key reactions include:
-
Amide Formation: The primary amine readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds.[1]
-
Click Chemistry: The terminal alkyne group is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" reaction used to form 1,2,3-triazoles, linking molecules together with high efficiency.[1]
-
Hydrogenation: The alkyne triple bond can be selectively reduced to an alkene (cis or trans) or fully saturated to an alkane using appropriate catalytic hydrogenation conditions.[1]
-
Palladium Catalysis: It can be used as a building block in the formation of palladium complexes, which is relevant in the field of homogeneous catalysis.[5]
References
- 1. Buy this compound | 15252-45-6 [smolecule.com]
- 2. This compound | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hexyn-1-aMine | 15252-45-6 [chemicalbook.com]
- 4. This compound | 15252-45-6 | Buy Now [molport.com]
- 5. 5-Hexyn-1-amine | 15252-45-6 | FH29880 | Biosynth [biosynth.com]
- 6. This compound | 15252-45-6 [sigmaaldrich.com]
- 7. This compound | Alkynyls | Ambeed.com [ambeed.com]
A Technical Guide to the Spectroscopic Profile of Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the predicted and expected spectroscopic data for Hex-5-yn-1-amine, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide focuses on predicted data derived from established spectroscopic principles and data from analogous structures. It includes detailed methodologies for acquiring such data and presents the information in a clear, structured format for ease of reference.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (-CH₂-NH₂) | ~ 2.7 - 2.9 | Triplet (t) | 2H | ~ 7 |
| H-2 (-CH₂-) | ~ 1.5 - 1.7 | Multiplet (m) | 2H | - |
| H-3 (-CH₂-) | ~ 1.6 - 1.8 | Multiplet (m) | 2H | - |
| H-4 (-CH₂-C≡) | ~ 2.2 - 2.4 | Triplet of triplets (tt) or Quartet (q) | 2H | ~ 7, ~ 2.5 |
| H-6 (≡C-H) | ~ 1.9 - 2.1 | Triplet (t) | 1H | ~ 2.5 |
| -NH₂ | Variable (broad singlet) | Broad Singlet (br s) | 2H | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 (-CH₂-NH₂) | ~ 40 - 45 |
| C-2 (-CH₂-) | ~ 30 - 35 |
| C-3 (-CH₂-) | ~ 25 - 30 |
| C-4 (-CH₂-C≡) | ~ 15 - 20 |
| C-5 (≡C-) | ~ 80 - 85 |
| C-6 (≡C-H) | ~ 68 - 72 |
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | ~ 3300 | Strong, Sharp |
| Primary Amine | N-H stretch | ~ 3300 - 3500 | Medium (two bands) |
| Alkane | C-H stretch | ~ 2850 - 2960 | Medium to Strong |
| Alkyne | C≡C stretch | ~ 2100 - 2260 | Weak to Medium, Sharp |
| Primary Amine | N-H bend (scissoring) | ~ 1590 - 1650 | Medium |
| Aliphatic Amine | C-N stretch | ~ 1020 - 1250 | Weak to Medium |
| Primary Amine | N-H wag | ~ 665 - 910 | Broad, Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Description |
| Molecular Ion (M⁺) | m/z = 97.16 (Expected) |
| Key Fragmentation Pathways | Alpha-Cleavage: The most prominent fragmentation for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2] This would result in the loss of a butyl-alkyne radical to produce a fragment at m/z = 30 ([CH₂=NH₂]⁺). |
| Loss of Ammonia (NH₃): A potential fragmentation pathway leading to a fragment at m/z = 80. | |
| Cleavage along the Alkyl Chain: Fragmentation at other C-C bonds would produce a series of smaller hydrocarbon fragments. | |
| Nitrogen Rule | The molecular weight of this compound is odd (97.16), which is consistent with the presence of an odd number of nitrogen atoms (in this case, one).[1][3] |
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of a liquid amine like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[4] Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[4]
-
If the sample contains solid impurities, filter the solution through a pipette with a cotton plug into the NMR tube.[5]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of liquid this compound onto one IR-transparent salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty instrument.
-
Place the prepared sample in the instrument's beam path.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument's software will automatically ratio the sample spectrum against the background spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization (for a volatile amine):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile compounds like this compound.[6]
-
Inject a dilute solution of the sample into the GC, where it is vaporized and separated from the solvent and any impurities.
-
The separated compound then enters the mass spectrometer.
-
-
Ionization Method: Electron Impact (EI) is a common ionization technique for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[7]
-
-
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. How To [chem.rochester.edu]
- 6. organomation.com [organomation.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-Depth Technical Guide to the Synthesis and Purification of Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Hex-5-yn-1-amine, a valuable bifunctional molecule featuring both a terminal alkyne and a primary amine. This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in the construction of complex molecular architectures via click chemistry and other derivatization reactions. This document outlines a detailed experimental protocol for its synthesis via the Gabriel method, comprehensive purification procedures, and expected characterization data.
Synthesis of this compound via Gabriel Synthesis
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from primary alkyl halides. It proceeds in two main steps: the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the hydrazinolysis of the resulting N-alkylphthalimide to release the desired primary amine. This method prevents the over-alkylation often observed in direct amination with ammonia.
Reaction Pathway
The overall synthetic pathway for this compound via the Gabriel synthesis is depicted below.
Experimental Protocol
Step 1: Synthesis of N-(Hex-5-yn-1-yl)phthalimide
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: Add 6-bromo-1-hexyne (1.0 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The N-(Hex-5-yn-1-yl)phthalimide will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain the crude N-(Hex-5-yn-1-yl)phthalimide.
Step 2: Synthesis of this compound from N-(Hex-5-yn-1-yl)phthalimide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the crude N-(Hex-5-yn-1-yl)phthalimide (1.0 eq) in ethanol.
-
Addition of Hydrazine: To this suspension, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature.[1]
-
Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Workup: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to dissolve the desired amine and any remaining hydrazine.
-
Isolation of Byproduct: Filter off the phthalhydrazide precipitate and wash it with a small amount of ethanol.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to remove the ethanol. The residue will contain the hydrochloride salt of this compound. For isolation of the free amine, proceed to the purification section.
Reagent and Product Data
| Compound | Molar Mass ( g/mol ) | Role | Typical Molar Ratio |
| 6-Bromo-1-hexyne | 161.03 | Starting Material | 1.0 |
| Potassium Phthalimide | 185.22 | Reagent | 1.0 - 1.1 |
| N,N-Dimethylformamide | 73.09 | Solvent | - |
| Hydrazine Hydrate | 50.06 | Reagent | 1.5 - 2.0 |
| Ethanol | 46.07 | Solvent | - |
| N-(Hex-5-yn-1-yl)phthalimide | 227.26 | Intermediate | - |
| This compound | 97.16 | Product | - |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. A combination of acid-base extraction and distillation or column chromatography is typically employed.
Purification Workflow
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Distillation
-
Basification: Take the aqueous solution of this compound hydrochloride and cool it in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) with stirring until the pH of the solution is greater than 12. This will deprotonate the ammonium (B1175870) salt to the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Vacuum Distillation: The crude amine can be further purified by vacuum distillation. The boiling point of this compound is reported to be 50 °C at 25 Torr. The distillation should be performed under an appropriate vacuum to achieve boiling at a manageable temperature and avoid decomposition.
Protocol 2: Purification by Column Chromatography
For smaller scales or when distillation is not practical, purification can be achieved by column chromatography on silica (B1680970) gel.
-
Column Preparation: Pack a chromatography column with silica gel using a suitable non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Adsorbing the Sample: Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient for amines is dichloromethane/methanol. To prevent peak tailing and improve separation, it is highly recommended to add a small amount of a volatile base, such as triethylamine (B128534) (0.5-1%), to the eluent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Data
| Purification Method | Expected Purity | Expected Recovery | Key Considerations |
| Acid-Base Extraction | Moderate | > 90% | Efficient for removing acidic and neutral impurities. |
| Vacuum Distillation | High (> 98%) | 70-90% | Suitable for thermally stable liquids with different boiling points. |
| Column Chromatography | High (> 98%) | 60-85% | Good for small to medium scale; requires careful solvent selection. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁N |
| Molar Mass | 97.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 50 °C at 25 Torr |
| Density | ~0.844 g/cm³ |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.7 | Triplet | 2H | -CH₂-NH₂ |
| ~ 2.2 | Triplet of doublets | 2H | -CH₂-C≡CH |
| ~ 1.9 | Triplet | 1H | -C≡CH |
| ~ 1.5-1.6 | Multiplet | 4H | -CH₂-CH₂- |
| ~ 1.2 (broad) | Singlet | 2H | -NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 84 | -C≡CH |
| ~ 69 | -C≡CH |
| ~ 42 | -CH₂-NH₂ |
| ~ 33 | -CH₂-CH₂-NH₂ |
| ~ 26 | -CH₂-CH₂-C≡CH |
| ~ 18 | -CH₂-C≡CH |
FTIR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the primary amine and terminal alkyne functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300-3400 | Medium, sharp (two bands) | N-H stretch (primary amine) |
| ~ 3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |
| ~ 2930, 2860 | Medium to strong | C-H stretch (aliphatic) |
| ~ 2120 | Weak to medium, sharp | C≡C stretch (terminal alkyne) |
| ~ 1600 | Medium | N-H bend (primary amine) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 97. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the alkyl chain.
Safety Considerations
-
This compound: This compound is expected to be corrosive and flammable. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
6-Bromo-1-hexyne: This is a lachrymator and should be handled with care in a fume hood.
-
Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin. Avoid inhalation and skin contact.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any of the described procedures. The provided protocols may require optimization based on the specific laboratory conditions and the desired scale of the reaction.
References
Physical and chemical properties of 6-amino-1-hexyne
An In-depth Technical Guide to 6-Amino-1-hexyne
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 6-amino-1-hexyne (also known as 5-hexyn-1-amine)[1][2]. The document details its key physical constants, chemical reactivity, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided, alongside graphical representations of workflows and reaction pathways to facilitate understanding for researchers in chemistry and drug development.
Physical Properties
6-Amino-1-hexyne is a liquid at room temperature.[3][4][5] Its physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H11N | [1][2][6] |
| Molecular Weight | 97.16 g/mol | [1][2][6] |
| Appearance | Liquid | [3][4][5] |
| Boiling Point | 144 °C (at 760 Torr)[1], 50 °C (at 25 mmHg)[4][5] | [1][4][5] |
| Density | 0.844 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Solubility | Sparingly soluble in water (17 g/L at 25 °C)[1]. Soluble in organic solvents like alcohol, ether, and benzene.[7] | [1][7] |
| Refractive Index | 1.4575 (at 24 °C) | [1] |
| Flash Point | 40.3 ± 17.9 °C | [1] |
Chemical Properties
6-Amino-1-hexyne possesses two reactive functional groups: a terminal alkyne and a primary amine. This bifunctionality makes it a versatile building block in organic synthesis.
Reactivity
-
Alkyne Group Reactivity: The terminal alkyne contains an acidic proton that can be deprotonated by a strong base. The resulting acetylide is a potent nucleophile. The carbon-carbon triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in coupling reactions, such as the Sonogashira coupling. The reactivity of the alkyne can be influenced by the presence of the amine group.
A logical diagram illustrating the dual reactivity of 6-amino-1-hexyne is presented below.
Caption: Reactivity pathways of 6-amino-1-hexyne.
Spectroscopic Properties
The spectroscopic data for 6-amino-1-hexyne are crucial for its identification and characterization.
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR | δ (ppm) ~3.1 (t, 2H, -CH₂-NH₂), ~2.2 (dt, 2H, -C≡C-CH₂-), ~1.9 (t, 1H, -C≡CH), ~1.6 (m, 4H, -CH₂-CH₂-)[9] |
| ¹³C NMR | Expected signals for six distinct carbon atoms, including two sp-hybridized carbons of the alkyne. |
| IR Spectroscopy | ν (cm⁻¹) ~3300 (sharp, ≡C-H stretch)[10], ~3300-3500 (N-H stretch, may overlap with ≡C-H)[10][11], ~2100 (weak, C≡C stretch)[10][11], ~2800-3000 (C-H stretch). |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 97, consistent with the molecular weight.[2][6] The presence of a nitrogen atom results in an odd nominal molecular weight, adhering to the nitrogen rule.[12] |
Experimental Protocols
Synthesis of 6-Amino-1-hexyne
A common route for the synthesis of 6-amino-1-hexyne involves the alkylation of an acetylene (B1199291) source with a haloamine derivative or the reduction of a corresponding azide (B81097) or nitrile. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for 6-amino-1-hexyne.
Detailed Protocol (Illustrative):
-
Synthesis of N-Boc-6-amino-1-hexyne (as a protected form): To a solution of 6-amino-1-hexyne in a suitable solvent like tetrahydrofuran, add di-tert-butyl dicarbonate.[9]
-
Stir the reaction mixture at room temperature for several hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel chromatography to obtain N-Boc-6-amino-1-hexyne.[9]
-
The Boc protecting group can be removed under acidic conditions to yield the free amine.
Spectroscopic Characterization
A standard workflow for the characterization of a synthesized batch of 6-amino-1-hexyne is as follows:
Caption: Workflow for spectroscopic characterization.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of 6-amino-1-hexyne in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Infrared (IR) Spectroscopy: Place a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer to obtain the IR spectrum.
-
Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, typically using a gas chromatography (GC) inlet for volatile liquids, to obtain the mass spectrum and determine the molecular weight and fragmentation pattern.
Safety Information
6-Amino-1-hexyne is classified as a flammable liquid and can cause skin corrosion.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4][5]
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[4][5]
References
- 1. CAS # 15252-45-6, 5-Hexyn-1-amine, 6-Amino-1-hexyne - chemBlink [chemblink.com]
- 2. 15252-45-6 CAS Manufactory [m.chemicalbook.com]
- 3. 6-Amino-1-hexyne | CymitQuimica [cymitquimica.com]
- 4. 6-Amino-1-hexyne | 15252-45-6 [sigmaaldrich.com]
- 5. 6-Amino-1-hexyne | 15252-45-6 [sigmaaldrich.com]
- 6. Hex-5-yn-1-amine | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. chemrevise.org [chemrevise.org]
- 9. prepchem.com [prepchem.com]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Storage of Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hex-5-yn-1-amine. The information is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this bifunctional molecule. Given the limited availability of specific stability data in the public domain for this compound, this guide combines supplier recommendations with established chemical principles governing the reactivity of primary amines and terminal alkynes to propose likely degradation pathways and a robust stability testing protocol.
Core Stability Profile and Recommended Storage
This compound is a liquid that possesses two reactive functional groups: a primary amine and a terminal alkyne. This bifunctionality dictates its chemical reactivity and, consequently, its stability profile. The primary amine is basic and nucleophilic, while the terminal alkyne is susceptible to a variety of addition and coupling reactions.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the primary amine and other air-sensitive reactions. |
| Light | Store in the dark (amber vial) | To prevent light-induced degradation. |
| Moisture | Store in a tightly sealed container in a dry environment | Amines can be hygroscopic, and moisture can facilitate certain degradation pathways. |
| Incompatibilities | Oxidizing agents, strong acids, and some metals | The primary amine can react with acids and oxidizing agents. Terminal alkynes can react with certain metals. |
Potential Degradation Pathways
The stability of this compound is influenced by the inherent reactivity of its primary amine and terminal alkyne moieties. Degradation can be initiated by factors such as temperature, light, oxygen, and pH. The following are proposed degradation pathways based on the chemical nature of the molecule.
Amine-Related Degradation
-
Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of various products, including imines, nitroso compounds, or further degradation products upon prolonged exposure to air or oxidizing agents.
-
Reaction with Acids: As a base, the primary amine will react with acids to form the corresponding ammonium (B1175870) salt. While this is not a degradation in the sense of decomposition, it changes the chemical form of the compound.
Alkyne-Related Degradation
-
Hydration: In the presence of acid and water, the terminal alkyne can undergo hydration. Following Markovnikov's rule, this would initially form an enol that would quickly tautomerize to a methyl ketone, yielding 6-aminohexan-2-one.
-
Polymerization: Terminal alkynes can be prone to polymerization, especially in the presence of certain metal catalysts or upon exposure to heat and light. This can lead to the formation of a complex mixture of oligomers and polymers.
-
Cyclization: Intramolecular reactions are possible. For instance, under certain conditions, the amine could potentially add across the alkyne in a hydroamination reaction to form a cyclic imine.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to systematically evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.
Proposed Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with both UV and mass spectrometric (MS) detection is proposed for the separation and quantification of this compound and its potential degradation products.
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, gradually increase to elute more hydrophobic degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm). |
| MS Detection | Electrospray Ionization (ESI) in positive mode to identify parent compound and degradants by mass-to-charge ratio. |
Forced Degradation Study Protocol
The following protocol outlines the conditions for a forced degradation study. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.
Table 3: Proposed Forced Degradation Conditions
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. Neutralize before analysis. |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Solid sample at 80°C for 48 hours. |
| Photolytic | Expose solution to UV light (ICH Q1B conditions). |
Conclusion
Reactivity of the Terminal Alkyne in Hex-5-yn-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyne in Hex-5-yn-1-amine, a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of both a nucleophilic primary amine and a reactive terminal alkyne allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures, including novel therapeutic agents and proteolysis targeting chimeras (PROTACs).[1] This document details the key reactions, presents comparative quantitative data, outlines experimental protocols, and provides visualizations of reaction pathways and workflows.
Core Reactivity Profile
The chemical behavior of this compound is dominated by the interplay of its two functional groups: the terminal alkyne and the primary amine. The terminal alkyne is characterized by an acidic proton (pKa ≈ 25) and a carbon-carbon triple bond that can undergo various addition and coupling reactions. The primary amine is a nucleophilic and basic center that can participate in a range of bond-forming reactions. The spatial separation of these two groups in the hexyl chain minimizes their intramolecular interaction, allowing for their distinct reactivities to be harnessed in a controlled manner.
Key Reactions of the Terminal Alkyne
The terminal alkyne of this compound is a versatile functional group that readily participates in several high-yield and specific coupling reactions. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and the Mannich reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient method for the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097).[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[1][2] The triazole linkage serves as a bioisostere for the amide bond, offering enhanced stability against enzymatic cleavage.[1]
Comparative Reactivity Data for CuAAC Reactions
| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| This compound (Estimated) | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | RT | 1 - 4 | >90 | [1][3] |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 0.5 | 92 | [3] |
| 1-Hexyne | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 1 | 91 | [3] |
| Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 2 | 89 | [3] |
Experimental Protocol: General Procedure for CuAAC Reaction
-
Reagent Preparation : Prepare stock solutions of the azide partner (e.g., 100 mM in DMSO), CuSO₄·5H₂O (e.g., 50 mM in deionized water), and sodium ascorbate (e.g., 1 M in deionized water, prepared fresh).
-
Reaction Setup : In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a 1:1 mixture of t-butanol and water.
-
Addition of Reagents : To the stirred solution, add the azide partner (1.0-1.2 equivalents), followed by the CuSO₄·5H₂O solution (1-5 mol%) and then the sodium ascorbate solution (5-10 mol%).
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds.[4][5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[4] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]
Comparative Reactivity Data for Sonogashira Coupling
The following table presents comparative data for the Sonogashira coupling of various terminal alkynes with iodobenzene. The reactivity of this compound is estimated based on similar aminoalkynes. The primary amine in this compound can potentially coordinate to the palladium catalyst, which may influence the reaction rate.[3][4]
| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 6-Phenylthis compound (analogous) | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 2 | 90 (Est.) | [3] |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄/CuI | NEt₃ | DMF/NEt₃ | RT | 0.5 | 95 | [3] |
| 1-Hexyne | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Diisopropylamine | THF | RT | 3 | 85 | [3] |
| Propargyl Alcohol | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 18 | 88 | [3] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Addition of Reagents : Add the aryl or vinyl halide (1.0 equivalent) and a suitable anhydrous, deoxygenated solvent (e.g., THF or DMF). Then, add the amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equivalents).
-
Addition of Alkyne : Add this compound (1.1-1.5 equivalents) dropwise to the stirred reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification : Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an alkyne, an amine, and a non-enolizable aldehyde (such as formaldehyde) to form a β-amino-alkyne, also known as a Mannich base. This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group. The primary amine of this compound can potentially participate in this reaction, leading to more complex structures.
Qualitative Reactivity and Scope
The Mannich reaction with terminal alkynes is generally efficient. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic acetylide generated from the terminal alkyne. The use of a copper catalyst can often accelerate the reaction. For this compound, the presence of the primary amine could lead to self-condensation or polymerization under certain conditions, and thus, careful control of the reaction stoichiometry and conditions is crucial. Protecting the amine group may be necessary to achieve selective reaction at the alkyne terminus.
Experimental Protocol: General Procedure for Mannich Reaction
-
Reaction Setup : In a round-bottom flask, dissolve the aldehyde (e.g., paraformaldehyde, 1.2 equivalents) and the secondary amine (e.g., diethylamine, 1.1 equivalents) in a suitable solvent (e.g., dioxane).
-
Catalyst Addition : Add a catalytic amount of a copper(I) salt (e.g., CuCl, 5 mol%).
-
Alkyne Addition : Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions : Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification : After cooling to room temperature, dilute the mixture with water and extract with an ether. Wash the organic layer with brine, dry, and concentrate. The product can be purified by distillation or column chromatography.
Protecting Group Strategies
Due to the presence of two reactive functional groups, selective transformations of this compound may require the use of protecting groups.
-
Amine Protection : The primary amine can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable under the conditions of many alkyne reactions and can be readily removed subsequently.
-
Alkyne Protection : While less common for coupling reactions where the terminal alkyne is the reactive site, the alkyne can be protected, for instance, by reaction with a bulky silyl (B83357) group (e.g., triisopropylsilyl, TIPS), if reactions at the amine are desired without affecting the alkyne.
The choice of protecting group strategy will depend on the desired reaction sequence and the compatibility of the protecting groups with the planned chemical transformations.
Conclusion
This compound is a highly versatile bifunctional molecule with significant potential in the synthesis of complex organic molecules for drug discovery and development. The terminal alkyne moiety readily undergoes a variety of high-yield coupling reactions, including the CuAAC, Sonogashira coupling, and Mannich reaction. Understanding the reactivity of this functional group, along with appropriate strategies for functional group protection, enables the rational design and synthesis of novel compounds with potential therapeutic applications. The provided comparative data and experimental protocols serve as a valuable resource for researchers and scientists working with this important building block.
References
An In-depth Technical Guide to the Basicity and pKa of Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the basicity and pKa of hex-5-yn-1-amine, a primary amine containing a terminal alkyne. Understanding the basicity of this compound is crucial for its application in organic synthesis, medicinal chemistry, and materials science, as it governs its reactivity, solubility, and physiological behavior.
Core Concepts: Basicity and pKa of Amines
Amines are organic compounds that act as bases due to the lone pair of electrons on the nitrogen atom. The strength of an amine's basicity is quantified by the pKa of its conjugate acid (the ammonium (B1175870) ion, R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, indicating a greater tendency to accept a proton.[1] Conversely, a lower pKa signifies a weaker base and a stronger conjugate acid.[1] For most simple alkylamines, the pKa values of their conjugate acids typically fall within the range of 9.5 to 11.0.[2][3]
The basicity of an amine is influenced by several factors:
-
Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.[2]
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton, thereby reducing basicity.
-
Hybridization: The hybridization of the nitrogen atom affects the availability of the lone pair. In general, sp³ hybridized nitrogens are more basic than sp² hybridized nitrogens.
-
Solvation Effects: The ability of the solvent to stabilize the protonated amine through hydrogen bonding can significantly impact basicity.
Basicity and pKa of this compound
This compound is a primary alkylamine with a terminal alkyne group. The presence of the triple bond at the end of the carbon chain introduces an electron-withdrawing inductive effect, which is expected to decrease the electron density on the nitrogen atom and, consequently, reduce its basicity compared to its saturated analog, hexylamine.
The predicted pKa of the conjugate acid of this compound is 10.22 ± 0.10 . This value falls within the typical range for primary alkylamines, suggesting that the electron-withdrawing effect of the distant alkyne group is modest.
Comparative Analysis of Alkylamine Basicity
To contextualize the basicity of this compound, the following table presents the pKa values of the conjugate acids of structurally related amines.
| Compound Name | Chemical Structure | pKa of Conjugate Acid | Data Type |
| This compound | C₆H₁₁N | 10.22 ± 0.10 | Predicted |
| Hexylamine | C₆H₁₅N | 10.56 | Experimental |
| 10.21 | Predicted[4] | ||
| 4-Pentyn-1-amine | C₅H₉N | 9.76 ± 0.10 | Predicted[2][5] |
| 3-Butyn-1-amine | C₄H₇N | 8.86 ± 0.10 | Predicted[6][7] |
| Propargylamine (Prop-2-yn-1-amine) | C₃H₅N | 7.89 ± 0.29 | Predicted[8] |
As the table illustrates, there is a clear trend of decreasing basicity (lower pKa) as the terminal alkyne group moves closer to the amine functional group. This is consistent with the inductive electron-withdrawing effect of the sp-hybridized carbons of the alkyne becoming more pronounced with decreasing distance. This compound, with the alkyne at the 5-position, is only slightly less basic than its fully saturated counterpart, hexylamine.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a widely used and reliable method for the experimental determination of the pKa of amines.[9] The protocol involves titrating a solution of the amine with a standardized strong acid and monitoring the pH change.
Detailed Methodology
-
Preparation of Solutions:
-
Prepare a standard solution of the amine (e.g., 0.01 M this compound) in deionized water.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M hydrochloric acid).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume of the amine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized strong acid titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).
-
Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point and pKa.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
- 1. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 2. ペント-4-イン-1-アミン | 15252-44-5 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Human Metabolome Database: Showing metabocard for Hexylamine (HMDB0032323) [hmdb.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. But-3-yn-1-amine|lookchem [lookchem.com]
- 7. BUT-3-YN-1-AMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hex-5-yn-1-amine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-5-yn-1-amine, a bifunctional organic molecule featuring a terminal alkyne and a primary amine, serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique architecture allows for orthogonal functionalization, making it a valuable synthon for the construction of complex molecular scaffolds, particularly through azide-alkyne cycloaddition reactions ("click chemistry"). This guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its utility in pharmaceutical research and development. Detailed experimental protocols and illustrative workflows are provided to facilitate its practical application in the laboratory.
Introduction and Historical Context
The discovery and history of this compound are not marked by a singular, seminal publication but are rather intertwined with the broader development of synthetic methodologies for bifunctional acetylenic compounds. The primary impetus for the synthesis of such molecules has been their utility as versatile intermediates. The presence of both a nucleophilic primary amine and a reactive terminal alkyne within the same six-carbon chain allows for a diverse range of chemical transformations.
The importance of terminal alkynes and primary amines in organic synthesis has long been established. However, the deliberate combination of these two functional groups in a molecule like this compound gained significant traction with the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, a cornerstone of "click chemistry." This reaction's high efficiency and selectivity for forming stable triazole linkages propelled the demand for building blocks like this compound in drug discovery, bioconjugation, and materials science. While its exact first synthesis is not prominently documented, its availability in chemical catalogs and its citation in patent literature from the late 20th century onwards indicate its established role as a key synthetic intermediate.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized in the tables below. These data are essential for its identification, purification, and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15252-45-6 | [1] |
| Molecular Formula | C₆H₁₁N | [1] |
| Molecular Weight | 97.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 50 °C at 25 Torr | [2] |
| Density | 0.844 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.22 ± 0.10 (Predicted) | [2] |
| Flash Point | 144 °C at 760 mmHg | |
| Storage Temperature | 2-8 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~2.7-2.9 (t, 2H, -CH₂-NH₂), ~1.95 (t, 1H, ≡C-H), ~2.2 (dt, 2H, -CH₂-C≡), ~1.5-1.7 (m, 4H, -CH₂-CH₂-), ~1.2 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ ~84 (≡C-H), ~68 (-C≡), ~41 (-CH₂-NH₂), ~32 (-CH₂-), ~28 (-CH₂-), ~18 (-CH₂-C≡) |
| IR (neat) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1600 cm⁻¹ (N-H bend) |
| Mass Spec (EI) | m/z 97 (M⁺), prominent fragments from alpha-cleavage |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. The most common approaches are outlined below.
General Synthetic Strategies
The synthesis of this compound typically involves the introduction of the amine functionality onto a six-carbon chain containing a terminal alkyne, or vice versa. Common strategies include:
-
Nucleophilic Substitution: Reaction of a suitable 5-hexynyl halide or sulfonate with an amine source, such as ammonia (B1221849) or a protected amine equivalent.
-
Reduction of a Nitrile: Conversion of a terminal alkyne-containing nitrile to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Gabriel Synthesis: A classic method for the synthesis of primary amines from primary alkyl halides, which can be adapted for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis from 5-Hexyn-1-ol (B123273) via Mesylation and Amination
This two-step protocol involves the conversion of the commercially available 5-hexyn-1-ol to a better leaving group, followed by nucleophilic substitution with ammonia.
Step 1: Synthesis of 5-Hexynyl Methanesulfonate (B1217627)
-
Materials: 5-Hexyn-1-ol, triethylamine (B128534) (TEA), methanesulfonyl chloride (MsCl), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 5-hexyn-1-ol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-hexynyl methanesulfonate, which is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials: 5-Hexynyl methanesulfonate, concentrated aqueous ammonia, tetrahydrofuran (B95107) (THF), diethyl ether, aqueous sodium hydroxide (B78521), brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the crude 5-hexynyl methanesulfonate (1.0 equiv) in THF and add it to a large excess of concentrated aqueous ammonia at room temperature in a sealed pressure vessel.
-
Heat the mixture to 50-60 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove most of the THF and ammonia.
-
Basify the aqueous residue with aqueous sodium hydroxide to pH > 12 and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford this compound.
-
Protocol 2: Synthesis via Gabriel Amine Synthesis
This method provides a clean route to the primary amine, avoiding over-alkylation.
Step 1: Synthesis of N-(5-Hexynyl)phthalimide
-
Materials: 5-Bromo-1-hexyne (or the corresponding tosylate), potassium phthalimide (B116566), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of potassium phthalimide (1.1 equiv) in anhydrous DMF, add 5-bromo-1-hexyne (1.0 equiv) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield N-(5-hexynyl)phthalimide.
-
Step 2: Hydrazinolysis to this compound
-
Materials: N-(5-Hexynyl)phthalimide, hydrazine (B178648) hydrate (B1144303), ethanol.
-
Procedure:
-
To a suspension of N-(5-hexynyl)phthalimide (1.0 equiv) in ethanol, add hydrazine hydrate (2.0 equiv) at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, during which a precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with concentrated sodium hydroxide and extract with diethyl ether (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully to yield this compound.
-
Applications in Research and Drug Development
This compound is not typically used for its inherent biological activity but rather as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.
"Click Chemistry" and Bioorthogonal Ligation
The terminal alkyne of this compound is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring system by reacting with an azide-containing molecule. The primary amine can be used to attach this "clickable" handle to other molecules of interest, such as peptides, proteins, or other small molecules.
Synthesis of Biologically Active Compounds
The dual functionality of this compound makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. The amine can be acylated, alkylated, or used in condensation reactions, while the alkyne can participate in various coupling reactions (e.g., Sonogashira coupling), cycloadditions, or be reduced to the corresponding alkene or alkane. This versatility has been exploited in the synthesis of compounds with potential applications as enzyme inhibitors, receptor ligands, and other therapeutic agents.
Signaling Pathways and Biological Interactions
As a small, simple organic molecule, this compound itself is not known to have specific interactions with biological signaling pathways. Its significance in this context is as a component of larger molecules designed to interact with biological targets. For instance, a derivative of this compound could be synthesized to mimic a natural ligand and bind to a specific receptor, thereby modulating a signaling pathway. The triazole linkage formed via click chemistry is often used as a bioisostere for an amide bond, providing metabolic stability to the resulting molecule.
Experimental Workflows and Logical Relationships (Graphviz Diagrams)
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic workflow for this compound from 5-Hexyn-1-ol.
Caption: Gabriel synthesis workflow for this compound.
Caption: Chemical utility of this compound in synthesis.
Conclusion
This compound stands as a testament to the enabling power of bifunctional building blocks in modern chemical science. While its own history is not one of a celebrated discovery, its impact is evident in the numerous complex molecules it has helped to create. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics and functional materials. The protocols and workflows provided in this guide serve as a practical resource for the scientific community to harness the synthetic power of this versatile molecule.
References
Hex-5-yn-1-amine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Hex-5-yn-1-amine (CAS No. 15252-45-6). The information is intended to support risk assessment and the implementation of safe laboratory practices.
Hazard Identification and Classification
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this substance.
Table 1: GHS Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | GHS02 | Danger | H226: Flammable liquid and vapor[1][3] |
| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H11N[1] |
| Molecular Weight | 97.16 g/mol [1] |
| Physical Form | Liquid[4] |
| Boiling Point | 50 °C (at 25 Torr)[5] |
| Density | 0.844±0.06 g/cm3 (Predicted)[5] |
| Flash Point | 144°F / 62°C (760mm)[3][4] |
| Storage Temperature | 2-8°C[4][5][6] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is essential to minimize exposure and prevent accidents. The following workflow outlines the key stages of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, an apron and rubber boots.[7]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate vapor cartridge.[2]
Precautionary and First Aid Measures
Adherence to precautionary statements and knowledge of first aid procedures are critical for safety.
Table 3: Precautionary Statements and First Aid
| Type | Statement |
| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][7] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7] |
| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P310: Immediately call a POISON CENTER or doctor/physician. |
| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[8] |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols for Safety Assessment
While specific safety study reports for this compound are not publicly available, the following are summaries of standard methodologies used to assess the hazards associated with chemicals of this type.
Dermal Corrosion Testing
The potential of a chemical to cause skin corrosion is a critical safety parameter. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to determine this.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test is typically conducted on albino rabbits. A single dose of the test substance (0.5 mL for liquids) is applied to a small area of the skin (approximately 6 cm²).[1] The exposure duration is up to four hours.[4] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[1] If irreversible tissue damage is observed, the substance is classified as corrosive.
OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method
This in vitro method uses reconstructed human epidermis to model the effects of a chemical on the skin.[9] The test substance is applied topically to the tissue. After a specific exposure time, cell viability is measured, typically using an MTT assay. A significant reduction in cell viability indicates that the substance is corrosive.[7] This method is a non-animal alternative to the traditional in vivo tests.[7]
Flash Point Determination
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. Several standard methods exist for its determination.
ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester
This method is suitable for liquids with a high viscosity or a tendency to form a surface film.[10] A 75 mL sample is heated in a closed cup at a slow, constant rate.[10][11] An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the vapors ignite.[10]
ASTM D56: Standard Test Method for Flash Point by Tag Closed Cup Tester
This method is used for low-viscosity liquids.[10] A 50 mL sample is placed in the test cup and heated slowly. An ignition source is applied at specified intervals, and the temperature at which a flash is observed is recorded as the flash point.[10]
Toxicological Information
Spill and Waste Disposal
In case of a spill, eliminate all ignition sources.[7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Do not allow the material to enter drains or waterways.[13]
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7]
Disclaimer: This guide is intended for informational purposes only and does not replace a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. oecd.org [oecd.org]
- 2. This compound | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Which Flash Point Test Method should you be using? | Stanhope-Seta [stanhope-seta.co.uk]
- 6. This compound | 15252-45-6 [sigmaaldrich.com]
- 7. iivs.org [iivs.org]
- 8. 15252-45-6|this compound|BLD Pharm [bldpharm.com]
- 9. imepac.edu.br [imepac.edu.br]
- 10. delltech.com [delltech.com]
- 11. Flash Point Testing | ioKinetic [iokinetic.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound hydrochloride | CAS#:102169-54-0 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for Hex-5-yn-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hex-5-yn-1-amine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile building block, featuring a terminal alkyne and a primary amine, is a valuable tool in drug discovery, bioconjugation, and materials science. The protocols detailed below are based on established CuAAC methodologies, offering a starting point for reaction optimization.
Introduction to this compound in CuAAC
This compound is a bifunctional molecule that serves as a valuable synthon for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne readily participates in the highly efficient and regioselective CuAAC "click" reaction with a wide range of organic azides. The resulting triazole ring is a stable and metabolically robust linker, often considered a bioisostere of the amide bond.[1][2] The primary amine provides a versatile handle for further functionalization, allowing for the conjugation of the triazole product to other molecules of interest or serving as a key pharmacophoric element.[3]
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a broad spectrum of functional groups, making it an ideal strategy for the rapid synthesis of compound libraries for screening and lead optimization in drug development.[3][4]
Key Considerations for Using this compound
The primary amine in this compound can potentially coordinate with the copper catalyst, which may influence the reaction kinetics. While many CuAAC reactions with aminoalkynes proceed without protection, for sensitive substrates or to ensure optimal yields, protection of the amine group (e.g., as a Boc-carbamate) can be considered. However, for many applications, the reaction can be performed with the free amine, simplifying the synthetic route. The protocols provided below are for the direct use of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for CuAAC reactions involving a closely related substrate, 6-phenylthis compound.[3] These values provide a general expectation for reactions with this compound, though optimal conditions may vary depending on the specific azide (B81097) partner.
| Parameter | Typical Value |
| Yield | >90% |
| Reaction Time | 1 - 24 hours |
| Temperature | Room Temperature |
| Catalyst Loading (CuSO₄) | 1 - 10 mol% |
| Reducing Agent (Sodium Ascorbate) | 5 - 20 mol% |
Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions. Optimization may be necessary to achieve the best results.[3]
Experimental Protocols
General Protocol for CuAAC of this compound
This protocol provides a general procedure for the reaction of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, or other suitable solvents like THF/water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).[3]
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 water/t-butanol). The concentration of the limiting reagent is typically in the range of 10-100 mM.[3]
-
Add the CuSO₄·5H₂O solution to the reaction mixture to a final concentration of 1-10 mol%.[3]
-
-
Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-20 mol% to initiate the reaction.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) (3x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the pure 1,4-disubstituted 1,2,3-triazole.[3]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol for Bioconjugation
This protocol is adapted for bioconjugation applications where biomolecules are handled in aqueous buffers at low concentrations. The use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is recommended to accelerate the reaction and protect biomolecules from oxidative damage.[2]
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA (or other suitable water-soluble ligand)
-
Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄·5H₂O (e.g., 20 mM in deionized water), THPTA (e.g., 50 mM in deionized water), sodium ascorbate (e.g., 100 mM in deionized water, prepared fresh), and aminoguanidine (e.g., 100 mM in deionized water).[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the aqueous buffer. The final concentrations will depend on the specific application but are often in the micromolar range.
-
Prepare a premixed solution of CuSO₄ and THPTA (e.g., in a 1:5 molar ratio).[2]
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture.
-
Add the aminoguanidine solution (optional).[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
-
Reaction and Work-up:
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.
-
The work-up procedure will depend on the nature of the biomolecule and the intended application. This may include purification by size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and the copper catalyst.
-
Visualizations
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the synthesis of 1,2,3-triazoles using this compound.
References
Application Notes and Protocols for Bioconjugation with Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hex-5-yn-1-amine as a versatile bifunctional linker in bioconjugation applications. The protocols detailed herein are centered around the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a cornerstone of modern bioconjugation known for its high yields, selectivity, and biocompatibility under aqueous conditions.[1]
This compound possesses a terminal alkyne for click chemistry and a primary amine for traditional amide bond formation, enabling a variety of conjugation strategies. These protocols are designed to be a starting point and may require optimization based on the specific biomolecules and desired outcomes.
Overview of Bioconjugation Strategies
This compound can be incorporated into bioconjugation workflows in two primary ways:
-
"Click-First" Approach: The alkyne moiety of this compound is first reacted with an azide-modified biomolecule via CuAAC. The primary amine is then available for subsequent functionalization.
-
"Amine-First" Approach: The primary amine of this compound is first conjugated to a biomolecule (e.g., to a carboxyl group on a protein). The terminal alkyne is then used for a subsequent click reaction with an azide-functionalized molecule.
Quantitative Data for Bioconjugation Reactions
The efficiency of bioconjugation reactions is critical for producing well-defined and functional conjugates. The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction with alkyne-functionalized biomolecules. While specific yields for this compound are not always published, the data presented for similar small molecule alkynes in CuAAC reactions with biomolecules provide a strong indication of expected efficiency. Generally, CuAAC reactions are known for proceeding to high or near-quantitative yields when reactants are not sterically hindered and reaction conditions are optimized.[1]
Table 1: General Reaction Parameters for CuAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| Biomolecule-Alkyne Concentration | 2 µM - 1 mM | Higher concentrations can increase reaction rates. Successful reactions have been reported at concentrations as low as 2 µM.[1] |
| Azide-Cargo Concentration | 1.2 - 2 fold excess to alkyne | A slight excess of the azide (B81097) component is often used to drive the reaction to completion.[1] |
| Copper (I) Catalyst | 50 - 250 µM CuSO₄ | Copper (II) sulfate (B86663) is used as a precursor and is reduced in situ by sodium ascorbate (B8700270). |
| Reducing Agent | 5 mM Sodium Ascorbate | Should be prepared fresh. |
| Copper Ligand | 5-fold excess to Copper (I) | Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) accelerate the reaction and protect the biomolecule from oxidative damage.[2] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | Co-solvents like DMSO or t-butanol can be used to solubilize hydrophobic components. |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Can be monitored by LC-MS or gel electrophoresis. |
Table 2: Illustrative Yields for CuAAC Bioconjugation
| Alkyne-Biomolecule | Azide-Cargo | Reported Yield | Reference |
| Alkyne-modified Oligonucleotide | Azido-peptide | >95% | Adapted from similar chemistries |
| Alkyne-labeled Protein | Azido-fluorescent dye | High to quantitative | Based on general CuAAC efficiency[1] |
| Alkyne-functionalized surface | Azido-biomolecule | High | General observation for surface immobilization |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound via CuAAC
This protocol describes the conjugation of this compound to a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Amine-free buffer (e.g., PBS)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and this compound (typically a 2 to 10-fold molar excess over the protein) in the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution.
-
Initiate the Reaction: Add the catalyst premix to the protein solution. Immediately following, add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the protein-Hex-5-yn-1-amine conjugate from excess reagents using size exclusion chromatography, dialysis, or another suitable protein purification method.
-
Characterization: Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays.
Protocol 2: Functionalization of an Oligonucleotide with this compound and Subsequent Click Reaction
This protocol outlines the introduction of a terminal alkyne to an oligonucleotide using an amino-modifier, followed by a CuAAC reaction.
Materials:
-
5'-amino-modified oligonucleotide
-
Hex-5-yn-1-oic acid, N-hydroxysuccinimide ester (or similar NHS ester of an alkyne)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin)
-
CuAAC reagents as described in Protocol 1
-
Oligonucleotide purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Oligonucleotide Functionalization:
-
Dissolve the 5'-amino-modified oligonucleotide in the reaction buffer.
-
Add the NHS ester of the alkyne (e.g., succinimidyl-hex-5-ynoate) in a 10-20 fold molar excess.
-
Incubate at room temperature for 2-4 hours.
-
Purify the alkyne-modified oligonucleotide using HPLC or ethanol (B145695) precipitation.
-
-
Click Reaction:
-
Perform the CuAAC reaction as described in Protocol 1, using the purified alkyne-modified oligonucleotide and the desired azide-functionalized molecule.
-
-
Purification and Characterization:
-
Purify the final oligonucleotide conjugate using HPLC or gel electrophoresis.
-
Characterize the conjugate by mass spectrometry and UV-Vis spectroscopy.
-
Visualization of Experimental Workflow
In-Situ Screening of Enzyme Inhibitors
A powerful application of this compound is in the in-situ assembly and screening of potential enzyme inhibitors. In this workflow, a library of small molecule fragments containing azide groups is "clicked" onto an alkyne-functionalized scaffold (derived from this compound) directly in the wells of an assay plate. The resulting library of potential inhibitors is then immediately screened for activity against a target enzyme.[3]
Caption: Workflow for in-situ synthesis and screening of enzyme inhibitors.
Logical Relationship for Bioconjugation Strategy
The choice of bioconjugation strategy with this compound depends on the available functional groups on the biomolecule of interest and the desired final construct.
Caption: Decision tree for bioconjugation strategy with this compound.
References
Application Notes and Protocols for Hex-5-yn-1-amine as a Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Hex-5-yn-1-amine as a versatile bifunctional linker in drug discovery. The protocols detailed below are grounded in established chemical principles and common laboratory practices, focusing on the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound as a Linker
This compound is a valuable building block in medicinal chemistry and drug development due to its bifunctional nature. It possesses a terminal alkyne group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—a cornerstone of "click chemistry". This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust connection between different molecular entities. Additionally, the primary amine functionality allows for straightforward conjugation to various molecules, such as drugs, targeting ligands, or biomolecules, through amide bond formation or other amine-reactive chemistries. The six-carbon chain provides a flexible spacer, which can be crucial for mitigating steric hindrance and maintaining the biological activity of the conjugated partners.
Key Applications in Drug Discovery
The unique properties of this compound make it suitable for several applications in drug discovery, including:
-
Antibody-Drug Conjugates (ADCs): The triazole linkage formed via click chemistry is exceptionally stable in plasma, preventing premature release of the cytotoxic payload. The amine group can be used to attach the linker to a payload or a self-immolative spacer.
-
Proteolysis Targeting Chimeras (PROTACs): Click chemistry provides a reliable method for connecting a target-binding moiety with an E3 ligase-recruiting element. The flexibility of the hexyl chain can be advantageous for optimizing the ternary complex formation.
-
Lead Optimization: The modular nature of click chemistry allows for the rapid synthesis of a library of compounds by reacting an alkyne-functionalized molecule with various azide-containing fragments for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Linker-Payload Conjugate for ADCs
This protocol describes a two-step process to first synthesize an advanced linker intermediate and then conjugate it to a payload, for example, Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent.
Step 1: Synthesis of N-(hex-5-yn-1-yl)-4,6-divinylpyrimidin-2-amine
This synthesis is based on a procedure described in the patent literature.
-
Materials:
-
2-amino-4,6-divinylpyrimidine
-
6-iodo-1-hexyne
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-amino-4,6-divinylpyrimidine (1 equivalent) in DMF.
-
Add 6-iodo-1-hexyne (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-(hex-5-yn-1-yl)-4,6-divinylpyrimidin-2-amine.
-
-
Characterization:
-
The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. A literature report shows the LRMS (ESI) m/z found [M+H]+ at 228.3, with the required C14H18N3+ at 228.1.[1]
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Payload
This general protocol can be adapted for the conjugation of the alkyne-functionalized linker to an azide-containing payload (e.g., N3-PEG4-MMAE).
-
Materials:
-
N-(hex-5-yn-1-yl)-4,6-divinylpyrimidin-2-amine (1 equivalent)
-
Azide-modified payload (e.g., N3-PEG4-MMAE) (1.1 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.3 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents)
-
Solvent system (e.g., 1:1 mixture of water and t-butanol or DMF)
-
-
Procedure:
-
Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water) and sodium ascorbate (e.g., 1 M in deionized water, prepared fresh).
-
In a suitable reaction vessel, dissolve N-(hex-5-yn-1-yl)-4,6-divinylpyrimidin-2-amine and the azide-modified payload in the chosen solvent.
-
Add the CuSO₄·5H₂O solution to the reaction mixture.
-
Add the THPTA ligand if desired to stabilize the Cu(I) catalyst.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure linker-payload conjugate.
-
Quantitative Data for ADC Characterization
The following table summarizes representative data for the characterization of an antibody-drug conjugate synthesized using a this compound-based linker. Note: These values are representative and will vary depending on the specific antibody, payload, and conjugation conditions.
| Parameter | Typical Value/Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, Mass Spectrometry |
| Reaction Yield (Conjugation) | 60 - 90% | UV/Vis Spectroscopy, Protein Assay |
| Monomer Content | > 95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% intact ADC after 7 days) | > 90% | LC-MS/MS analysis of free payload |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell-based assays (e.g., MTT, CellTiter-Glo) on antigen-positive cell lines |
Protocol 2: Synthesis of a PROTAC Utilizing a this compound Linker
This protocol is based on a published synthesis of a PROTAC targeting Histone Lysine Demethylase. It involves the SNAr reaction of a fluoro-isoindole-dione with this compound to form the E3 ligase ligand with the alkyne linker, followed by a CuAAC reaction with an azide-modified target protein binder.[2]
Step 1: Synthesis of the E3 Ligase Ligand with Alkyne Linker
-
Materials:
-
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) (1 equivalent)
-
This compound (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione in DMF.
-
Add this compound and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield the alkyne-functionalized E3 ligase ligand.
-
Step 2: CuAAC Reaction to Form the PROTAC
-
Materials:
-
Alkyne-functionalized E3 ligase ligand (from Step 1) (1 equivalent)
-
Azide-modified protein of interest (POI) binder (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Solvent (e.g., DMF or a mixture of t-butanol and water)
-
-
Procedure:
-
Follow the general CuAAC protocol described in Protocol 1, Step 2, using the alkyne-functionalized E3 ligase ligand and the azide-modified POI binder as the coupling partners.
-
Purify the final PROTAC molecule using an appropriate method, such as preparative HPLC.
-
Quantitative Data for PROTAC Characterization
The following table presents representative biological data for a PROTAC synthesized using a this compound linker. Note: These values are illustrative and depend on the specific target protein, E3 ligase, and cell line used.
| Parameter | Typical Value/Range | Method of Analysis |
| Half-maximal Degradation Concentration (DC50) | 1 - 100 nM | Western Blot, In-Cell Western, or targeted proteomics |
| Maximum Degradation (Dmax) | > 80% | Western Blot, In-Cell Western, or targeted proteomics |
| Time to Onset of Degradation | 2 - 8 hours | Time-course Western Blot analysis |
| In Vitro Cytotoxicity (IC50) | 10 - 500 nM | Cell proliferation assays (e.g., MTT, CellTiter-Glo) |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
This protocol outlines a general procedure for assessing the cytotoxicity of an ADC on a target antigen-positive cancer cell line.
-
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative control cell line (e.g., MCF-7)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
-
Protocol 4: Western Blot Analysis for PROTAC-Induced Protein Degradation
This protocol describes how to assess the degradation of a target protein induced by a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Caption: Workflow for PROTAC synthesis utilizing a this compound linker.
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Amide Bond Formation with Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of amides using Hex-5-yn-1-amine. This versatile building block is of significant interest in medicinal chemistry and drug development due to its terminal alkyne functionality, which allows for subsequent conjugation to other molecules via "click chemistry." This document outlines detailed protocols for common amide bond formation reactions, presents typical characterization data, and discusses applications in bioconjugation.
Introduction
This compound is a bifunctional molecule featuring a primary amine and a terminal alkyne. The primary amine serves as a handle for amide bond formation with a wide range of carboxylic acids, while the terminal alkyne is a versatile functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This dual functionality makes N-(Hex-5-yn-1-yl) amides valuable intermediates in the synthesis of probes, targeted therapeutics, and bioconjugates.
Amide Bond Formation Reactions
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent to facilitate amide bond formation. The most common and effective methods for this transformation are presented below.
Method 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.
Experimental Protocol:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add this compound (1.0 equivalent) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(Hex-5-yn-1-yl) amide.
Method 2: EDC/NHS-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used and economical method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester that readily reacts with the amine.
Experimental Protocol:
-
Activation: Dissolve the carboxylic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) or DMF.
-
Cool the solution to 0 °C in an ice bath and add EDC hydrochloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours to form the NHS ester.
-
Coupling: Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for amide bond formation reactions. Please note that optimal conditions and yields will vary depending on the specific carboxylic acid substrate.
Table 1: Representative Reaction Conditions and Yields for Amide Coupling with this compound
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temperature | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 4 | Room Temp. | >90 |
| Acetic Acid | EDC/NHS | - | DCM | 12 | Room Temp. | 85-95 |
| Boc-Glycine | HATU | DIPEA | DMF | 6 | Room Temp. | >90 |
| Butyric Acid | EDC/NHS | - | DCM | 18 | Room Temp. | 80-90 |
Table 2: 1H and 13C NMR Chemical Shift Ranges for N-(Hex-5-yn-1-yl) Amides
| Proton/Carbon | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| -C≡H | 1.90 - 2.05 (t) | - |
| C ≡CH | - | 83.0 - 84.5 |
| C≡C H | - | 68.5 - 70.0 |
| -CH2-C≡CH | 2.15 - 2.30 (m) | 17.5 - 19.0 |
| -CH2-CH2-C≡CH | 1.50 - 1.65 (m) | 25.0 - 26.5 |
| NH-CH2-CH2 - | 1.45 - 1.60 (m) | 28.5 - 30.0 |
| NH -CH2- | 5.50 - 6.50 (br s) | - |
| NH-CH2 - | 3.20 - 3.40 (q) | 38.5 - 40.0 |
| R-C=O | - | 170.0 - 175.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the structure of the R group.
Visualization of Experimental Workflow and Application
The primary application of N-(Hex-5-yn-1-yl) amides is their use as building blocks for more complex molecules, particularly in the realm of bioconjugation via click chemistry. The following diagrams illustrate the general workflow for the synthesis and subsequent functionalization of these compounds.
Application Notes and Protocols for Surface Functionalization using Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in a wide array of research and development applications, including drug delivery, biosensor development, and tissue engineering. The ability to selectively modify surfaces with bioactive molecules allows for precise control over cellular interactions and biological responses. Hex-5-yn-1-amine is a versatile bifunctional molecule that is increasingly utilized for surface modification. Its terminal alkyne group provides a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The primary amine group allows for the initial covalent attachment of the molecule to a variety of substrates.
These application notes provide detailed protocols for the functionalization of surfaces using this compound, followed by the conjugation of biomolecules via click chemistry. Additionally, we present representative quantitative data for the characterization of functionalized surfaces and an example of a biological signaling pathway that can be investigated using these modified surfaces.
Data Presentation: Characterization of Functionalized Surfaces
Table 1: Surface Characterization of Alkyne Monolayer Formation on Gold
| Characterization Technique | Bare Gold | Gold + 1-Octadecyne Monolayer |
| Static Water Contact Angle (°) | < 20 | 102 ± 2[1] |
| X-ray Photoelectron Spectroscopy (XPS) C 1s/Au 4f ratio | N/A | 1.14[1] |
| Relative Packing Density (%) | N/A | 74 (relative to a corresponding thiol monolayer)[1] |
Table 2: Quantitative Analysis of Amine Functionalization on Silica (B1680970) Nanoparticles
| Quantification Method | Amine Surface Density (amines/nm²) |
| Acid-Base Back Titration | 2.7 |
| Fluorescent Labeling (RITC) | 0.44 |
Experimental Protocols
The following protocols provide a step-by-step guide for the functionalization of glass or silica surfaces with this compound and subsequent bioconjugation using click chemistry.
Protocol 1: Silanization of Glass/Silica Surfaces with this compound
This protocol details the initial step of covalently attaching this compound to a hydroxylated surface.
Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous solvent (e.g., acetone (B3395972) or ethanol)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the glass/silica substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 1 hour.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous acetone.
-
Immerse the cleaned, dry substrates in the silane (B1218182) solution for 30 seconds to 2 minutes.
-
Rinse the substrates thoroughly with anhydrous acetone to remove any unbound silane.
-
Allow the substrates to air-dry in a clean, dust-free environment or under a stream of nitrogen.
-
Cure the silanized substrates by baking in an oven at 110°C for 30-60 minutes.
-
-
Storage:
-
Store the alkyne-functionalized substrates in a desiccator to prevent contamination and degradation of the surface.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Functionalized Surface
This protocol describes the "clicking" of an azide-containing molecule of interest (e.g., a peptide, protein, or small molecule) onto the alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized substrate (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized (DI) water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water). The final concentration in the reaction will typically be in the range of 10-100 µM.
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 1 M stock solution of sodium ascorbate in DI water. Prepare this solution fresh before each use.
-
If using, prepare a 100 mM stock solution of THPTA in DI water.
-
-
Click Reaction:
-
Place the alkyne-functionalized substrate in a suitable reaction vessel.
-
Prepare the reaction mixture in the reaction buffer. The order of addition is important to prevent precipitation of copper(I).
-
To the buffer, add the azide-containing molecule to the desired final concentration.
-
Add the CuSO₄ solution to a final concentration of 1-2 mM.
-
If using, add the THPTA ligand to a final concentration of 5-10 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.
-
Gently agitate the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed overnight at 4°C.
-
-
Washing and Drying:
-
After the reaction, remove the substrate and wash it extensively with the reaction buffer to remove any unreacted reagents.
-
Rinse the substrate with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
Visualizations
Experimental Workflow for Surface Functionalization and Bioconjugation
Caption: Workflow for surface functionalization and bioconjugation.
Integrin-Mediated Cell Adhesion Signaling Pathway
Surfaces functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence can be used to study integrin-mediated cell signaling. The following diagram illustrates the key components of this pathway.[1][2][3][4][5]
Caption: RGD-Integrin outside-in signaling cascade.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorescent Probes using Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-5-yn-1-amine is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of fluorescent probes. Its terminal alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of the alkyne to a fluorescent dye containing an azide (B81097) group, forming a stable triazole ring. The primary amine functionality of this compound can be utilized for further conjugation to biomolecules or other molecules of interest, making it a highly adaptable linker for creating targeted fluorescent probes.
These application notes provide a detailed protocol for the synthesis of fluorescent probes using this compound and commercially available fluorescent azides. The resulting probes can be employed in a wide range of applications, including fluorescence imaging, flow cytometry, and high-throughput screening.
Core Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of fluorescent probes using this compound is primarily based on the CuAAC reaction. This click chemistry reaction is highly efficient, specific, and biocompatible, proceeding under mild, aqueous conditions.[1] The reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-modified fluorophore in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).
Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via CuAAC
This protocol outlines the general procedure for conjugating this compound to a fluorescent dye azide.
Materials:
-
This compound
-
Fluorescent Dye Azide (e.g., Cyanine5 Azide, FAM Azide)[2]
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Dimethylsulfoxide (DMSO)
-
Deionized water
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the fluorescent dye azide in DMSO.
-
Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 10 mM stock solution of this compound in deionized water or an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
This compound solution (1.2 equivalents)
-
Fluorescent dye azide solution (1 equivalent)
-
Tris-HCl buffer to bring the reaction volume to the desired concentration (typically 1-10 mM).
-
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration ~1 mM).
-
Add the CuSO₄ solution to the reaction mixture (final concentration ~0.1 mM).
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Upon completion, the fluorescent probe can be purified from unreacted starting materials and catalyst using reverse-phase high-performance liquid chromatography (HPLC) or silica (B1680970) gel column chromatography. The choice of purification method will depend on the properties of the specific fluorescent probe.
-
-
Characterization and Storage:
-
The purified fluorescent probe should be characterized by mass spectrometry and its concentration determined by UV-Vis spectroscopy using the molar extinction coefficient of the fluorophore.
-
Store the purified probe in a suitable solvent (e.g., DMSO, water) at -20°C or -80°C, protected from light.
-
Caption: Experimental workflow for the synthesis of a fluorescent probe.
Data Presentation
The photophysical properties of the synthesized fluorescent probes are critical for their application. The following table summarizes key quantitative data for common fluorophores that can be conjugated to this compound.
| Fluorophore Class | Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cyanine | Cyanine5 | ~646 | ~662 | ~250,000 | ~0.2-0.3 |
| Fluorescein | FAM (Fluorescein) | ~495 | ~520 | ~75,000 | ~0.9 |
| Rhodamine | TAMRA | ~555 | ~580 | ~90,000 | ~0.4 |
| Coumarin | AMCA | ~353 | ~455 | ~19,000 | >0.5 |
| BODIPY | BODIPY FL | ~503 | ~512 | ~80,000 | >0.9 |
Note: The exact photophysical properties can vary depending on the solvent and conjugation to other molecules.[3][4]
Applications in Research and Drug Development
The primary amine of the this compound linker in the synthesized fluorescent probe provides a reactive handle for conjugation to a variety of molecules and biomolecules. This versatility enables a broad range of applications.
Bioconjugation
The amine group can be readily coupled to:
-
Proteins and Peptides: Through reaction with activated carboxylic acids (e.g., NHS esters) or isothiocyanates on the protein/peptide.[5][6]
-
Antibodies: For targeted imaging and immunoassays.
-
Nucleic Acids: For labeling DNA and RNA probes.[7]
-
Small Molecule Drugs: To track their localization and mechanism of action.
Caption: Logical workflow from probe synthesis to application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure high-purity reagents. |
| Side reactions | Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst. | |
| Poor solubility of reactants | Increase the proportion of organic co-solvent (e.g., DMSO, t-butanol). | |
| Difficulty in Purification | Similar polarity of product and starting materials | Optimize the HPLC gradient or try a different stationary phase. |
| Copper contamination | Add a copper chelator like THPTA to the reaction mixture. | |
| Fluorescence Quenching | Aggregation of the probe | Use a lower concentration of the probe for experiments. Incorporate a hydrophilic linker. |
| Environmental sensitivity of the fluorophore | Test the probe in different buffers and solvent systems. |
Conclusion
This compound is a powerful and versatile tool for the synthesis of custom fluorescent probes. The robust and efficient nature of the CuAAC reaction, coupled with the reactivity of the terminal amine, allows for the straightforward creation of a wide array of probes for diverse applications in biological research and drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully synthesize and utilize these valuable molecular tools.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Hex-5-yn-1-amine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-5-yn-1-amine is a versatile bifunctional molecule incorporating a terminal alkyne and a primary amine. This unique structure makes it a valuable building block in polymer chemistry, particularly for the synthesis of functional polymers for biomedical applications. The presence of two orthogonal reactive sites allows for a variety of polymerization and post-polymerization modification strategies.
The terminal alkyne group readily participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage, a key feature in the construction of complex polymer architectures and bioconjugates. The primary amine functionality provides a handle for further derivatization, such as amidation or reductive amination, enabling the attachment of drugs, targeting ligands, or other bioactive molecules.
These application notes provide an overview of the use of this compound in polymer synthesis, with a focus on its application in creating functional polymers for drug delivery. Detailed protocols for the post-polymerization modification of an azide-containing polymer with this compound are provided, along with representative data and visualizations to guide researchers in their experimental design.
Applications in Polymer Science and Drug Development
The unique characteristics of this compound make it a valuable tool for the development of advanced polymeric materials with applications in:
-
Drug Delivery: The primary amine can be used to conjugate drugs to a polymer backbone, while the alkyne can be used for further functionalization or for creating crosslinked hydrogels for controlled release.
-
Bioconjugation: The "clickable" alkyne allows for the efficient and specific attachment of polymers to biological molecules such as peptides, proteins, and nucleic acids.
-
Tissue Engineering: Polymers functionalized with this compound can be used to create scaffolds that promote cell adhesion and growth.
-
Smart Materials: The amine and alkyne functionalities can be used to create polymers that respond to changes in their environment, such as pH or temperature.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of an azide-functionalized polymer and its subsequent modification with this compound.
Table 1: Synthesis of Azide-Functionalized Polymer (Poly(N,N-dimethylacrylamide-co-azidopropyl acrylamide))
| Parameter | Value |
| Monomer 1 (N,N-dimethylacrylamide) | 9.0 g (90.8 mmol) |
| Monomer 2 (Azidopropyl acrylamide) | 1.0 g (7.1 mmol) |
| Initiator (AIBN) | 0.164 g (1.0 mmol) |
| Solvent (1,4-Dioxane) | 100 mL |
| Reaction Temperature | 70 °C |
| Reaction Time | 24 h |
| Yield | 85% |
| Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.5 |
Table 2: Post-Polymerization Modification with this compound via CuAAC
| Parameter | Value |
| Azide-Functionalized Polymer | 1.0 g |
| This compound | 0.2 g (2.06 mmol) |
| Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | 0.025 g (0.1 mmol) |
| Sodium Ascorbate (B8700270) | 0.040 g (0.2 mmol) |
| Solvent (DMF/H₂O, 4:1) | 20 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 48 h |
| Degree of Functionalization | >95% |
| Final Polymer Molecular Weight (Mn) | 16,500 g/mol |
| Final Polymer Polydispersity Index (PDI) | 1.5 |
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Copolymer
This protocol describes the synthesis of a copolymer of N,N-dimethylacrylamide and azidopropyl acrylamide (B121943) via free radical polymerization. This polymer will serve as the backbone for subsequent functionalization with this compound.
Materials:
-
N,N-dimethylacrylamide
-
Azidopropyl acrylamide
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve N,N-dimethylacrylamide (9.0 g, 90.8 mmol) and azidopropyl acrylamide (1.0 g, 7.1 mmol) in 1,4-dioxane (100 mL).
-
Add AIBN (0.164 g, 1.0 mmol) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture at 70 °C for 24 hours with stirring.
-
After cooling to room temperature, precipitate the polymer by adding the reaction solution dropwise to a large excess of cold diethyl ether.
-
Collect the white precipitate by filtration and wash with diethyl ether.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
-
Characterize the polymer by ¹H NMR to confirm the incorporation of both monomers and by GPC to determine the molecular weight and polydispersity.
Protocol 2: Post-Polymerization Modification with this compound
This protocol details the "clicking" of this compound onto the azide-functionalized polymer backbone via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized polymer (from Protocol 1)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dialysis tubing (MWCO 3,500 Da)
Procedure:
-
Dissolve the azide-functionalized polymer (1.0 g) in a mixture of DMF (16 mL) and deionized water (4 mL) in a round-bottom flask.
-
Add this compound (0.2 g, 2.06 mmol) to the polymer solution and stir until homogeneous.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.040 g, 0.2 mmol) in deionized water (1 mL).
-
Add the copper(II) sulfate pentahydrate (0.025 g, 0.1 mmol) to the reaction mixture and stir until dissolved. The solution should turn a pale blue color.
-
Add the sodium ascorbate solution to the reaction mixture. The solution should turn a yellow-orange color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Transfer the reaction mixture to a dialysis tube (MWCO 3,500 Da) and dialyze against deionized water for 3 days, changing the water frequently to remove the copper catalyst and unreacted reagents.
-
Lyophilize the purified polymer solution to obtain the final functionalized polymer as a white powder.
-
Characterize the final polymer by ¹H NMR to confirm the disappearance of the azide (B81097) signal and the appearance of the triazole and this compound signals. FTIR spectroscopy can also be used to monitor the disappearance of the azide peak (~2100 cm⁻¹).
Mandatory Visualizations
Caption: Workflow for the synthesis of an azide-functionalized polymer and its subsequent modification with this compound.
Application Notes and Protocols for Click Chemistry Reactions with Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for click chemistry reactions involving Hex-5-yn-1-amine. The primary focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its efficiency, selectivity, and biocompatibility.
Introduction to this compound in Click Chemistry
This compound is a bifunctional molecule featuring a terminal alkyne and a primary amine. This structure makes it a valuable building block in organic synthesis, medicinal chemistry, and bioconjugation. The terminal alkyne group readily participates in click chemistry reactions, most notably the CuAAC reaction, to form a stable 1,4-disubstituted 1,2,3-triazole ring system upon reaction with an azide-containing molecule. The primary amine provides a versatile handle for further functionalization, allowing for the conjugation of this molecule to other substrates or for the amine itself to be a key pharmacophoric element.
The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery, lead optimization, and the development of targeted therapeutics. The resulting triazole linkage is considered a bioisostere of the amide bond and is known for its enhanced stability and resistance to enzymatic cleavage.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for the CuAAC reaction between this compound and an azide (B81097) partner. Optimization may be required depending on the specific substrates.
Materials and Reagents:
-
This compound
-
Azide-containing reaction partner
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for biological applications)
-
Solvent system (e.g., 1:1 mixture of water and tert-butanol, or other suitable solvents like THF, DMSO)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
If using, prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent system. The typical concentration of the limiting reagent is in the range of 10-100 mM.[1]
-
If using THPTA, add it to the reaction mixture at this stage (typically 5 equivalents relative to copper).[1]
-
Add the CuSO₄·5H₂O solution to the reaction mixture. The final concentration of copper is typically 1-10 mol%.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-20 mol%.[1]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is typically complete within 1-24 hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole product.[1]
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for CuAAC reactions. The data presented for "Aliphatic Alkyne" is based on studies with hex-1-yne, a close structural analog of this compound, and should be considered as a reference for expected reactivity.
Table 1: General Reaction Parameters for CuAAC with this compound
| Parameter | Typical Range | Notes |
| This compound (Equivalents) | 1 | Limiting reagent. |
| Azide Partner (Equivalents) | 1 - 1.2 | A slight excess of the azide can drive the reaction to completion. |
| Copper(II) Sulfate (mol%) | 1 - 10 | Lower catalyst loading can be used with optimized conditions. |
| Sodium Ascorbate (mol%) | 5 - 20 | Should be prepared fresh. |
| THPTA (Equivalents to Copper) | 5 | Recommended for bioconjugation to prevent copper-mediated damage. |
| Concentration (Limiting Reagent) | 10 - 100 mM | Higher concentrations can lead to faster reaction rates. |
| Solvent | Water/t-Butanol (1:1), DMSO, THF | Solvent choice depends on the solubility of the reactants. |
| Temperature | Room Temperature | Mild reaction conditions are a hallmark of click chemistry. |
| Reaction Time | 1 - 24 hours | Varies depending on the specific substrates and concentrations. |
| Typical Yield | High to Quantitative | Generally, yields are excellent for CuAAC reactions. |
Table 2: Representative Reaction Times and Conversions for CuAAC of an Aliphatic Alkyne (hex-1-yne) with Various Azides [2][3]
| Azide Partner | Reaction Time | Conversion (%) |
| Benzyl Azide | 5 min | 42 |
| Benzyl Azide | 30 min | 63 |
| Benzyl Azide | 3 h | >99 |
| Phenyl Azide | 30 min | >99 |
Note: This data is for the reaction of hex-1-yne and is intended to provide a general indication of the reactivity of a terminal aliphatic alkyne in CuAAC reactions.
Mandatory Visualization
Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
References
Application Notes and Protocols for Labeling Proteins and Peptides with Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-5-yn-1-amine is a versatile bifunctional molecule that serves as a valuable tool for the chemical modification and labeling of proteins and peptides. Its terminal alkyne group allows for highly specific and efficient covalent bond formation with azide-functionalized molecules via "click chemistry," a term encompassing reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] The primary amine group of this compound provides a convenient handle for its initial attachment to proteins and peptides, typically by targeting reactive carboxylic acid or N-hydroxysuccinimide (NHS) ester functionalities.[5][6]
This document provides detailed application notes and experimental protocols for the successful labeling of proteins and peptides using this compound. It covers the initial modification of the biomolecule with the alkyne handle and subsequent click chemistry-based labeling with an azide-containing probe of interest (e.g., a fluorescent dye, biotin, or a drug molecule).
Principle of the Labeling Strategy
The labeling strategy involves a two-step process:
-
Introduction of the Alkyne Moiety: The primary amine of this compound is covalently attached to the protein or peptide. This is most commonly achieved by targeting the carboxyl groups of aspartic and glutamic acid residues or the C-terminus through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS).
-
Click Chemistry Reaction: The alkyne-modified biomolecule is then reacted with an azide-containing reporter molecule (e.g., a fluorescent dye-azide, biotin-azide). This reaction is highly specific and bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.[1][7] The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being preferred for live-cell labeling due to the cytotoxicity of copper catalysts.[4][8][]
Data Presentation
Table 1: Quantitative Parameters for Protein Modification with this compound
| Parameter | Recommended Range | Typical Result | Notes |
| Protein Concentration | 1-10 mg/mL | 5 mg/mL | Higher concentrations can improve reaction efficiency but may lead to aggregation. |
| EDC:Protein Molar Ratio | 10:1 - 50:1 | 20:1 | Optimization may be required depending on the number of accessible carboxyl groups. |
| NHS:Protein Molar Ratio | 10:1 - 50:1 | 20:1 | Used to create a more stable intermediate for reaction with the amine. |
| This compound:Protein Molar Ratio | 20:1 - 100:1 | 50:1 | A molar excess ensures efficient labeling of activated carboxyl groups. |
| Reaction pH | 6.0 - 7.5 | 6.5 | Optimal for carbodiimide chemistry while maintaining protein stability. |
| Reaction Time | 2 - 4 hours | 3 hours | Longer incubation times may be necessary for less reactive proteins. |
| Reaction Temperature | Room Temperature | 25°C | Can be performed at 4°C to minimize protein degradation, but reaction times may need to be extended. |
| Labeling Efficiency | 50-90% | ~75% | Varies depending on the protein and reaction conditions. Quantified by mass spectrometry or other analytical techniques. |
Table 2: Quantitative Parameters for CuAAC Labeling of Alkyne-Modified Proteins
| Parameter | Recommended Concentration/Ratio | Typical Value | Notes |
| Alkyne-Protein Concentration | 10-100 µM | 50 µM | |
| Azide (B81097) Probe:Protein Molar Ratio | 2:1 - 10:1 | 5:1 | A molar excess of the azide probe drives the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO4) | 50-200 µM | 100 µM | Precursor to the active Copper(I) catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 µM - 2 mM | 1 mM | Reduces Cu(II) to the active Cu(I) state. |
| Copper Ligand (e.g., TBTA) | 100-500 µM | 250 µM | Stabilizes the Cu(I) catalyst and improves reaction efficiency. |
| Reaction Time | 1 - 2 hours | 1.5 hours | |
| Reaction Temperature | Room Temperature | 25°C | |
| Labeling Efficiency | >90% | ~95% | Typically very high for CuAAC reactions. |
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol describes the introduction of a terminal alkyne group onto a protein by coupling this compound to the side chains of aspartic and glutamic acid residues using carbodiimide chemistry.
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in 0.1 M MES buffer (pH 6.0) to a final concentration of 5 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of NHS in anhydrous DMF or DMSO.
-
Prepare a 200 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Carboxyl Groups:
-
To the protein solution, add the EDC stock solution to a final concentration of 2 mM (assuming a 50 kDa protein, this is a ~20-fold molar excess).
-
Immediately add the NHS stock solution to a final concentration of 2 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling of this compound:
-
Add the this compound stock solution to the reaction mixture to a final concentration of 5 mM (~50-fold molar excess).
-
Incubate for 2-3 hours at room temperature with gentle mixing.
-
-
Purification of the Alkyne-Modified Protein:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization (Optional):
-
Confirm the successful modification of the protein by mass spectrometry (expect a mass shift corresponding to the addition of the this compound minus a water molecule).
-
Protocol 2: Labeling of Alkyne-Modified Protein via CuAAC
This protocol describes the labeling of the alkyne-modified protein with an azide-containing fluorescent dye using a copper(I)-catalyzed click reaction.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in anhydrous DMSO.
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (to a final concentration of 50 µM in PBS).
-
Azide-functionalized fluorescent dye stock solution (to a final concentration of 250 µM).
-
TBTA stock solution (to a final concentration of 250 µM).
-
CuSO4 stock solution (to a final concentration of 100 µM).
-
Freshly prepared sodium ascorbate stock solution (to a final concentration of 1 mM).
-
-
Vortex the reaction mixture gently to mix.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the excess dye and copper catalyst using a desalting column or dialysis against PBS.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE with fluorescence imaging to confirm successful labeling.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Logical relationship of the two-step protein labeling process.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hex-5-yn-1-amine in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-5-yn-1-amine is a versatile bifunctional molecule that has emerged as a valuable building block in the field of supramolecular chemistry. Its structure, featuring a terminal alkyne and a primary amine, allows for orthogonal functionalization, making it an ideal component for the construction of complex, self-assembling systems. The terminal alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for forming stable triazole linkages.[1] Simultaneously, the primary amine provides a nucleophilic handle for a variety of conjugation and derivatization reactions, enabling the attachment of this compound to other molecules or surfaces.[2]
These characteristics make this compound a key component in the synthesis of a wide range of supramolecular architectures, including functionalized host molecules for molecular recognition, surface-modified nanoparticles for drug delivery and sensing, and mechanically interlocked molecules such as rotaxanes. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of supramolecular chemistry.
Core Applications and Protocols
Functionalization of Host Molecules: β-Cyclodextrin Modification
The modification of host molecules like cyclodextrins with this compound introduces a versatile "handle" for further functionalization, enabling the development of novel systems for drug delivery, sensing, and catalysis. The following protocol details the synthesis of a mono-substituted β-cyclodextrin derivative using a "click" reaction between mono-6-azido-6-deoxy-β-cyclodextrin and a protected form of this compound.
Experimental Protocol: Synthesis of a Mono-(6-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl))-β-Cyclodextrin Derivative
This protocol is adapted from a similar synthesis involving propargylamine (B41283) and can be directly applied to an appropriately protected this compound.[3]
Materials:
-
Mono-6-azido-6-deoxy-β-cyclodextrin (N3-β-CD)
-
N-Boc-Hex-5-yn-1-amine
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Click Reaction:
-
In a round-bottom flask, dissolve mono-6-azido-6-deoxy-β-cyclodextrin (1.0 eq) and N-Boc-Hex-5-yn-1-amine (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.
-
Add CuI (0.1 eq) under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an excess of cold acetone to precipitate the product.
-
Collect the precipitate by filtration, wash with acetone, and dry under vacuum.
-
-
Deprotection of the Amine:
-
Suspend the crude Boc-protected product in a mixture of DCM and TFA (1:1 v/v).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as its trifluoroacetate (B77799) salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterization Data:
The expected product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The following table provides representative data for a similar click product.[4][5]
| Analysis | Expected Observations |
| ¹H NMR | Appearance of a new singlet for the triazole proton (δ ≈ 7.5-8.5 ppm). Shifts in the signals corresponding to the cyclodextrin (B1172386) protons, particularly H-6, confirming substitution. Signals corresponding to the hexyl chain protons. |
| ¹³C NMR | Appearance of new signals for the triazole carbons (δ ≈ 120-145 ppm) and the hexyl chain. |
| Mass Spec (ESI) | Observation of the molecular ion peak corresponding to the calculated mass of the product. |
| Yield | Typically high, often >80% for the click reaction step.[3] |
Logical Relationship for β-Cyclodextrin Functionalization
Caption: Workflow for the functionalization of β-cyclodextrin with this compound.
Surface Modification of Gold Nanoparticles (AuNPs)
This compound can be used to functionalize the surface of gold nanoparticles, creating a platform for further conjugation via click chemistry. The amine group serves as an effective anchor to the gold surface.
Experimental Protocol: Amine-Functionalization of Gold Nanoparticles
This protocol is based on established methods for amine functionalization of AuNPs.[6]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate
-
This compound
-
Deionized water
Procedure:
-
Synthesis of Citrate-Capped AuNPs (Turkevich Method):
-
Bring 100 mL of a 1 mM HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 10 mL of a 38.8 mM sodium citrate solution.
-
The solution color will change from yellow to blue and then to a stable ruby red.
-
Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature with stirring.
-
-
Surface Functionalization with this compound:
-
To the citrate-capped AuNP solution, add this compound to a final concentration of 1 mM.
-
Stir the solution at room temperature for 24 hours to allow for ligand exchange.
-
Purify the functionalized AuNPs by centrifugation and resuspension in deionized water to remove excess amine. Repeat this process three times.
-
Quantitative Data and Characterization:
The resulting alkyne-functionalized AuNPs should be characterized to confirm successful surface modification and to determine their physical properties.
| Parameter | Citrate-Capped AuNPs | This compound-AuNPs | Characterization Technique |
| Core Diameter | ~15-20 nm | No significant change | Transmission Electron Microscopy (TEM)[7] |
| Hydrodynamic Diameter | ~20-25 nm | Slight increase | Dynamic Light Scattering (DLS)[6] |
| Zeta Potential | ~ -30 mV | Shift to a less negative or positive value | DLS[7] |
| Surface Plasmon Resonance (λmax) | ~520 nm | Slight red-shift (2-5 nm) | UV-Vis Spectroscopy[7] |
Experimental Workflow for AuNP Functionalization
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Synthesis of Mechanically Interlocked Molecules:[8]Rotaxanes
This compound can be incorporated into the axle or stopper components of rotaxanes, which are molecules where a linear "axle" is threaded through a macrocyclic "wheel" and trapped by bulky "stoppers". The alkyne functionality allows for the "clicking" on of stoppers in the final step of the synthesis.
Experimental Protocol: Synthesis of a[8]Rotaxane via Click Chemistry
This protocol is a representative example of a "capping" method for rotaxane synthesis.[9]
Materials:
-
A pre-formed pseudorotaxane (a macrocycle threaded onto an axle with terminal azide (B81097) groups)
-
This compound (as part of a bulky stopper group precursor)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Pseudorotaxane Formation:
-
Dissolve the macrocycle and the azide-terminated axle in a suitable solvent to allow for self-assembly into the pseudorotaxane. This is typically driven by non-covalent interactions.
-
-
Stopper Addition via Click Chemistry:
-
To a solution of the pseudorotaxane (1.0 eq) and the alkyne-containing stopper precursor (e.g., a derivative of this compound) (2.2 eq) in a 1:1 mixture of tert-butanol and water, add a solution of CuSO₄·5H₂O (0.2 eq).
-
Add a freshly prepared solution of sodium ascorbate (1.0 eq) to initiate the reaction.
-
Stir the mixture vigorously at room temperature for 48 hours.
-
Dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to isolate the[8]rotaxane.
-
Characterization Data:
The formation of the rotaxane is confirmed by comparing the NMR spectra of the final product with the individual components.
| Analysis | Expected Observations |
| ¹H NMR | Upfield shifts of the proton signals of the axle that are located within the cavity of the macrocycle, due to the shielding effect of the wheel. The appearance of signals corresponding to the newly formed triazole and the stopper groups.[9] |
| ²D NMR (NOESY/ROESY) | Observation of through-space correlations between protons on the axle and protons on the inner face of the macrocycle, providing definitive proof of the interlocked structure.[9] |
| Mass Spec (ESI-MS) | Detection of the molecular ion corresponding to the mass of the intact[8]rotaxane. |
| Yield | Yields can vary significantly depending on the efficiency of pseudorotaxane formation and the click reaction, but yields of over 70% have been reported for similar systems.[9] |
Signaling Pathway for Rotaxane Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Synthesis of β-Cyclodextrin Containing Copolymer via ‘Click’ Chemistry and Its Self-Assembly in the Presence of Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. ijnnonline.net [ijnnonline.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Chemistry of the Mechanical Bond: Synthesis of a [2]Rotaxane through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions of Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed reactions involving Hex-5-yn-1-amine, a versatile building block in the synthesis of nitrogen-containing heterocyclic compounds. The primary focus is on the intramolecular hydroamination/cyclization reaction, a powerful method for the construction of substituted piperidine (B6355638) rings, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.
Intramolecular Hydroamination/Cyclization of this compound
The palladium-catalyzed intramolecular cyclization of this compound and its derivatives provides a direct and atom-economical route to 2-alkylidene-piperidines, which can subsequently isomerize to the more stable 2-alkyl-2,3,4,5-tetrahydropyridines. This transformation is facilitated by a variety of palladium catalysts, often in the presence of ligands and additives.
Reaction Scheme:
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different palladium-based catalytic systems in the intramolecular hydroamination of aminoalkynes.
| Catalyst System | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Product | Reference |
| Pd(OAc)₂ / DPEPhos | CsOPiv | DCE | 80 | 12 | Varies with substrate | α-bromoalkene derivatives | Benzoheterocycles | [1] |
| --INVALID-LINK--₂ | - | Not Specified | Not Specified | Not Specified | High Activity | 6-aminohex-1-yne | 2-methyl-1,2-dehydropiperidine | [2] |
| Pd₂(dba)₃·CHCl₃ | (R,R)-renorphos / PhCOOH | Benzene | 100 | 72 | Good | Aminoalkynes | Nitrogen heterocycles | Not Found in Search |
| Silica (B1680970)/trans-[PdMe(NO₃)(PMe₃)₂] | - | Toluene | 80-100 | Not Specified | Not Specified | 6-phenyl-5-hexyn-1-amine | 2-benzyl-2,3,4,5-tetrahydropyridine | Not Found in Search |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Hydroamination of Aminoalkynes
This protocol is a representative procedure based on methodologies for the cyclization of aminoalkynes.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe) or other suitable phosphine (B1218219) ligand
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating and stirring apparatus
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (0.05 mmol, 5 mol%) and the phosphine ligand (0.06 mmol, 6 mol%) in the anhydrous solvent (10 mL). Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-2,3,4,5-tetrahydropyridine.
-
Characterization: Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
Catalytic Cycle of Intramolecular Hydroamination
Caption: Proposed catalytic cycle for the palladium-catalyzed intramolecular hydroamination of this compound.
Experimental Workflow
Caption: A general experimental workflow for the palladium-catalyzed cyclization of this compound.
Other Potential Palladium-Catalyzed Reactions
While intramolecular hydroamination is the most prominently documented reaction for this compound, its terminal alkyne and primary amine functionalities open possibilities for other palladium-catalyzed transformations.
-
Sonogashira Coupling: The terminal alkyne can undergo coupling with aryl or vinyl halides. The amine group might require protection prior to the reaction.
-
Heck Reaction: The terminal alkyne could potentially participate in Heck-type reactions.
-
Buchwald-Hartwig Amination: The primary amine can be coupled with aryl halides. The alkyne moiety might need to be protected or could potentially interfere with the reaction.
Detailed protocols for these reactions with this compound as the specific substrate require further investigation and optimization.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under inert atmosphere require proper training and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Troubleshooting & Optimization
Technical Support Center: Hex-5-yn-1-amine Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Hex-5-yn-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Synthesis of this compound
The synthesis of primary amines such as this compound can be challenging, with the Gabriel synthesis being a common, yet sometimes problematic, route. Alternative methods such as azide (B81097) synthesis followed by reduction, or reductive amination, offer different advantages and challenges.
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the most common method for synthesizing this compound?
A1: The Gabriel synthesis is a widely used method for preparing primary amines, including those with alkyne functionalities.[1][2][3] This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide (e.g., 6-bromo-1-hexyne or 6-iodo-1-hexyne), followed by the deprotection of the resulting N-alkylphthalimide to yield the primary amine.[1][2][4]
Q2: What are the main challenges in the Gabriel synthesis of this compound?
A2: The primary challenges include the harsh conditions often required for the deprotection step, which can lead to low yields or side reactions.[1] The removal of the phthalhydrazide (B32825) byproduct, formed during hydrazinolysis, can also be difficult.[1] Additionally, the initial SN2 reaction is most effective with primary alkyl halides and can be inefficient with secondary halides.[1][5]
Q3: Are there alternative methods to the Gabriel synthesis for preparing this compound?
A3: Yes, several alternatives exist. One common method is the reaction of an alkyl halide with sodium azide to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like LiAlH₄.[1] Another approach is the reductive amination of a corresponding aldehyde or ketone, although this would require a different starting material.[6][7]
Q4: What are common side products in the Gabriel synthesis?
A4: The most significant byproduct is phthalhydrazide, which is formed during the deprotection step with hydrazine (B178648).[8][9] Incomplete reactions can leave unreacted N-alkylphthalimide. If harsh acidic or basic hydrolysis is used for deprotection, it can lead to the degradation of the desired amine, especially if other sensitive functional groups are present.[1][3]
Troubleshooting Guide: Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of N-alkylphthalimide | Incomplete deprotonation of phthalimide. | Ensure the use of a sufficiently strong base (e.g., KOH, NaH) and anhydrous conditions to form the potassium or sodium phthalimide salt.[4][5] |
| Low reactivity of the alkyl halide. | Use a more reactive alkyl halide (iodide > bromide > chloride). Ensure appropriate reaction temperature and time. | |
| Steric hindrance of the alkyl halide. | The Gabriel synthesis works best with primary alkyl halides.[1][5] | |
| Low yield of this compound during deprotection | Incomplete deprotection reaction. | Increase the equivalents of hydrazine hydrate (B1144303) and/or increase the reaction temperature, monitoring for potential side reactions.[10] |
| Harsh deprotection conditions causing product degradation. | Consider milder deprotection methods, such as using sodium borohydride (B1222165) in isopropanol (B130326) followed by acetic acid.[11] | |
| Difficulty removing phthalhydrazide byproduct | Phthalhydrazide is often a bulky precipitate. | After hydrazinolysis, acidify the reaction mixture to fully precipitate the phthalhydrazide, which can then be removed by filtration.[8] An extractive workup can also be used to separate the amine from the byproduct.[8] |
Experimental Protocols: Synthesis
Protocol 1: Gabriel Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of N-(Hex-5-yn-1-yl)phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq.) in a suitable polar aprotic solvent like DMF.
-
Add 6-bromo-1-hexyne (1.0-1.2 eq.) to the solution.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude N-(hex-5-yn-1-yl)phthalimide. The crude product can be purified by recrystallization.
Step 2: Deprotection to Yield this compound (Hydrazinolysis)
-
Suspend the crude N-(hex-5-yn-1-yl)phthalimide (1.0 eq.) in an alcoholic solvent such as ethanol (B145695) or methanol.
-
Add hydrazine hydrate (typically 1.5-2.0 eq.) to the suspension.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add dilute HCl to precipitate the phthalhydrazide byproduct.
-
Filter off the precipitate and wash it with dilute HCl.
-
Make the filtrate basic with a strong base (e.g., NaOH) and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Synthesis Workflow: Gabriel Synthesis
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. Phthalimides [organic-chemistry.org]
Side reactions of Hex-5-yn-1-amine and how to avoid them
Technical Support Center: Hex-5-yn-1-amine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound is a bifunctional molecule containing two primary reactive sites:
-
A primary amine (-NH₂): This group is nucleophilic and basic. It readily reacts with electrophiles such as acyl chlorides, alkyl halides, and carbonyl compounds.[1][2]
-
A terminal alkyne (-C≡CH): The hydrogen on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a potent nucleophile (an acetylide).[3][4] The alkyne's pi bonds can also undergo addition reactions.[3][5]
Q2: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored at 2°C - 8°C in a tightly sealed container under an inert atmosphere (e.g., Nitrogen) and protected from light.[6] Amines are often hygroscopic and can absorb moisture and carbon dioxide from the air, which can lead to the formation of undesirable byproducts.[7]
Q3: Why is my reaction with this compound resulting in a complex mixture of products?
The bifunctional nature of this compound means that both the amine and the terminal alkyne can react under many conditions. This can lead to a variety of side reactions, including self-condensation, polymerization, or reaction at the unintended functional group.[2][8] To achieve selectivity, it is often necessary to temporarily "protect" one of the functional groups while the other is being reacted.[2]
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Unwanted Reactions at the Amine Group (e.g., N-alkylation, N-acylation)
-
Problem: During a reaction intended for the alkyne (e.g., a Sonogashira coupling), you observe side products resulting from reactions at the primary amine.
-
Cause: The amine group is a strong nucleophile and will compete with the desired reaction.[8]
-
Solution: Protect the amine group before carrying out the reaction at the alkyne. The choice of protecting group is critical and should be stable to the reaction conditions planned for the alkyne, and easily removable afterward.[2]
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Conditions | Typical Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane) | Strong acid (e.g., TFA, HCl in Dioxane) |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O) | Catalytic Hydrogenation (H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Base (e.g., 20% Piperidine in DMF) |
| Tosyl (p-toluenesulfonyl) | Ts | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Strong acid (e.g., HBr/AcOH) or reducing agents |
Reference for table data:[2][9]
-
Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Add a base, such as triethylamine (B128534) (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amine by column chromatography if necessary.
Issue 2: Unwanted Reactions at the Alkyne Group (e.g., Glaser Coupling, Deprotonation)
-
Problem: During a reaction intended for the amine (e.g., amide bond formation), you observe dimerization of the alkyne (Glaser coupling) or other unwanted transformations. This is particularly common in the presence of transition metal catalysts (like copper) or strong bases.
-
Cause: The terminal alkyne's acidic proton can be abstracted, or the alkyne can be activated by metals, leading to side reactions.[10]
-
Solution: Protect the terminal alkyne. Silyl groups are the most common and effective protecting groups for this purpose.[11][12]
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Conditions | Typical Deprotection Conditions |
| Trimethylsilyl (B98337) | TMS | Trimethylsilyl chloride (TMSCl) | Base (e.g., n-BuLi, EtMgBr), Solvent (e.g., THF, Et₂O) at low temp | Mild base (K₂CO₃ in MeOH) or fluoride (B91410) source (TBAF) |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Base (e.g., n-BuLi), Solvent (e.g., THF) | Fluoride source (TBAF), or acid (e.g., AcOH) |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride | Base (e.g., n-BuLi), Solvent (e.g., THF) | Fluoride source (TBAF) |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Base (e.g., n-BuLi), Solvent (e.g., THF) | Fluoride source (TBAF) |
Reference for table data:[10][11]
(Note: This requires prior protection of the amine group, e.g., with Boc, as the strong base would otherwise deprotonate the amine.)
-
Start with Boc-protected this compound dissolved in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) and stir for 30 minutes at -78°C.
-
Add trimethylsilyl chloride (TMSCl) (1.2 equivalents) and stir for another hour at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the dual-protected product by column chromatography.
Issue 3: Low Yield and Polymerization
-
Problem: The reaction results in a low yield of the desired product, with a significant amount of intractable, possibly polymeric, material.
-
Cause: Intermolecular reactions between the amine of one molecule and the alkyne of another can lead to oligomers or polymers, especially at high concentrations or temperatures.
-
Solution:
-
Use Protecting Groups: Employ an orthogonal protection strategy (protecting both the amine and alkyne with groups that can be removed under different conditions).[2]
-
Control Stoichiometry: Ensure precise control over the molar ratios of reactants.
-
Use High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions (if desired) or prevent intermolecular side reactions.
-
Control Temperature: Run the reaction at the lowest feasible temperature to minimize the rate of side reactions.
-
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a reaction requiring protection of one functional group.
Caption: A logical workflow for selective reactions with this compound.
Troubleshooting Logic
This diagram provides a decision-making path for troubleshooting unexpected results.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. Buy this compound | 15252-45-6 [smolecule.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5-Hexyn-1-amine | 15252-45-6 | FH29880 | Biosynth [biosynth.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
Technical Support Center: Functionalization of Hex-5-yn-1-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hex-5-yn-1-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield in N-Acylation | Inefficient Activation of Carboxylic Acid: The carboxylic acid may not be sufficiently electrophilic to react with the amine. | Use a standard acylating agent like an acyl chloride or anhydride (B1165640). For milder conditions, employ peptide coupling agents (e.g., HATU, HOBt/EDC) or utilize benzotriazole (B28993) chemistry for efficient amide bond formation in water.[1][2] |
| Inadequate Acid Scavenging: The acidic byproduct (e.g., HCl from an acyl chloride) protonates the starting amine, rendering it non-nucleophilic. | Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the acid formed during the reaction.[3] Using at least two equivalents of the starting amine can also work, but is less atom-economical. | |
| Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. | For reactions with acyl chlorides, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common. Greener, aqueous protocols have also been developed and can provide high yields.[1] | |
| Low Yield in Sonogashira Coupling | Catalyst Inactivity: The Palladium (Pd) or Copper (Cu) catalyst may be oxidized or degraded. | Ensure catalysts are fresh and handled under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the degradation of the Pd(0) active species and cause undesirable alkyne homocoupling (Glaser coupling).[4] |
| Amine Interference: The primary amine of this compound can coordinate to the metal catalysts, inhibiting their activity. | Protect the amine functionality with a suitable protecting group (e.g., Boc, Cbz) prior to performing the Sonogashira coupling. | |
| Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature can drastically lower the yield. | Use anhydrous, degassed solvents. The amine base (e.g., triethylamine, diisopropylamine) is a critical component that also acts as the solvent in some cases.[4][5] Ensure the base is dry and used in appropriate excess.[4] | |
| Formation of Multiple Products in N-Alkylation | Over-Alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and a quaternary ammonium (B1175870) salt.[3][6] | This method is generally low-yielding and not recommended for clean synthesis.[6] Consider alternative methods like reductive amination, which provides much better control and higher yields of the desired secondary or tertiary amine.[6][7] |
| Difficulty in Product Purification | Similar Polarity: The product and starting materials may have similar polarities, making chromatographic separation challenging. | For basic amine products, consider Solid Phase Extraction (SPE) using a cation exchange cartridge (e.g., SCX). This allows neutral or acidic impurities to be washed away before eluting the desired amine product with a basic solution (e.g., ammonia (B1221849) in methanol).[8] |
| Product Instability: The functionalized product may be unstable under the purification conditions (e.g., on silica (B1680970) gel). | If instability on silica is suspected, consider alternative purification methods like crystallization, distillation, or preparative HPLC with an appropriate buffer system. |
Frequently Asked Questions (FAQs)
Q1: Which functional group on this compound is more reactive? The reactivity depends on the reaction conditions. The primary amine is a potent nucleophile and a moderate base, readily reacting with electrophiles like acyl chlorides and alkyl halides.[3] The terminal alkyne is a weak acid and requires a strong base or a metal catalyst (like in Sonogashira coupling) to undergo reactions.[4][9] In general, under standard acylation or alkylation conditions, the amine will react preferentially.
Q2: When is it necessary to protect the amine group? Protection of the amine group is crucial when performing reactions that are incompatible with a primary amine or where the amine could interfere.[10] Key examples include:
-
Sonogashira Coupling: The amine can act as a ligand for the Pd and Cu catalysts, inhibiting the reaction.[4]
-
Reactions involving strong bases or nucleophiles: If you are using a strong base to deprotonate the alkyne for subsequent reaction with an electrophile, the unprotected amine could also be deprotonated or compete as a nucleophile.
Q3: What are suitable protecting groups for the amine on this compound? Carbamates are excellent protecting groups for amines as they are stable and render the nitrogen non-nucleophilic.[10] Common choices include:
-
Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride ((Boc)₂O) and removed under acidic conditions (e.g., TFA, HCl in dioxane).
-
Cbz (Carboxybenzyl): Introduced using Cbz-Cl and removed by hydrogenolysis (H₂, Pd/C). This method is compatible with the alkyne, which would also be reduced unless a poisoned catalyst like Lindlar's catalyst is used.
Q4: How can I selectively functionalize the alkyne without affecting the amine? The most reliable method is to first protect the amine group with a suitable protecting group (like Boc).[10] Once the amine is protected, you can perform various alkyne-specific reactions, such as the Sonogashira coupling, click chemistry, or hydroamination.[4][11] After the alkyne functionalization is complete, the protecting group can be removed to reveal the primary amine.
Q5: How can I selectively functionalize the amine without affecting the alkyne? The amine is generally more nucleophilic than the alkyne. Standard N-acylation with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine will selectively form an amide at the nitrogen position.[3] The alkyne is typically unreactive under these conditions.
Q6: What are the most common side reactions to be aware of?
-
Over-alkylation: When reacting the amine with alkyl halides, the formation of secondary, tertiary, and quaternary ammonium salts is a significant issue.[6]
-
Glaser Coupling: In Sonogashira reactions, the presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne, resulting in a diyne byproduct.[4] This is minimized by using degassed solvents and maintaining an inert atmosphere.[4]
-
Polymerization: Under certain conditions, especially with radical initiators or certain transition metals, alkynes can polymerize. Ensure reaction conditions are well-controlled.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation (Boc-Protection)
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling (with a Protected Amine)
Note: This reaction must be performed under strict anhydrous and anaerobic conditions.
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound (1.2 eq), the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF) followed by an anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine).[4]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C), monitoring progress by TLC or GC/MS.
-
Once the starting halide is consumed, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Visualized Workflows and Logic
Caption: General workflow for selective functionalization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. study.com [study.com]
- 8. sciforum.net [sciforum.net]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. Protective Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Hex-5-yn-1-amine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Hex-5-yn-1-amine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is showing low to no yield. What are the potential causes and how can I troubleshoot it?
Low yields in CuAAC reactions involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent stability.
Potential Causes & Solutions:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2]
-
Insufficient Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ. An insufficient amount or degraded sodium ascorbate will lead to a low concentration of the active Cu(I) catalyst.[4]
-
Ligand Issues: The primary amine of this compound can coordinate with the copper catalyst, potentially inhibiting its activity.[7] Copper-stabilizing ligands are crucial to prevent this and to protect the catalyst from oxidation.
-
Solution: Employ a copper-stabilizing ligand. For aqueous or semi-aqueous reactions, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended. A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from oxidation.[2]
-
-
pH and Buffer Choice: The reaction buffer can influence the reaction rate. Buffers containing high concentrations of chloride ions or Tris can interfere with the copper catalyst.[1]
-
Solution: Use buffers that do not strongly coordinate with copper, such as phosphate, acetate (B1210297), HEPES, or MOPS.[1] The reaction is generally effective over a broad pH range, with pH 7 being a good starting point.[1]
-
Q2: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct.[2]
Cause & Minimization:
-
Alkyne Homocoupling: This side reaction is promoted by the presence of oxygen and an insufficient amount of reducing agent.[2]
-
Solution: To minimize Glaser coupling, it is critical to reduce oxygen in the reaction mixture by degassing solvents and/or using an inert atmosphere. Maintaining a sufficient concentration of sodium ascorbate throughout the reaction is also essential to keep the copper in the +1 oxidation state.[2]
-
-
Amine Reactivity: While the primary focus is often on the alkyne, the amine group of this compound can potentially participate in side reactions depending on the other reagents present.
Q3: My reaction is proceeding very slowly. How can I increase the reaction rate?
Slow reaction kinetics can be a significant hurdle. Several factors can be optimized to accelerate the reaction.
Optimization Strategies:
-
Ligand Choice and Concentration: The choice and concentration of the ligand are critical for accelerating the reaction. Ligands like THPTA not only stabilize the Cu(I) catalyst but also increase the reaction rate.
-
Solution: If the reaction is slow, ensure you are using an appropriate ligand. For non-aqueous reactions, Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[3] Optimizing the ligand-to-copper ratio can also improve the rate.
-
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating can sometimes increase the rate for less reactive substrates.
-
Solution: Consider increasing the reaction temperature to 40-60 °C, while monitoring for any potential degradation of starting materials or products.[8]
-
-
Solvent: The solvent can influence the reaction rate.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in CuAAC with this compound
| Potential Problem | Possible Cause | Recommended Solution | Citation(s) |
| Catalyst Inactivation | Oxidation of Cu(I) to Cu(II) by oxygen. | Degas solvents and/or use an inert atmosphere (N₂ or Ar). | [1][2] |
| Inefficient Reduction | Degraded or insufficient sodium ascorbate. | Use a freshly prepared solution of sodium ascorbate. | [5][6] |
| Catalyst Inhibition | Coordination of the primary amine to the copper catalyst. | Add a copper-stabilizing ligand (e.g., THPTA for aqueous media). | [7] |
| Suboptimal pH/Buffer | Interference from buffer components (e.g., high [Cl⁻], Tris). | Use non-coordinating buffers like phosphate, HEPES, or MOPS. | [1] |
| Side Reactions | Alkyne homocoupling (Glaser coupling). | Minimize oxygen and ensure sufficient sodium ascorbate. | [2] |
Table 2: Comparison of Reaction Conditions for Aliphatic Alkynes in CuAAC
| Alkyne | Catalyst System | Solvent | Time | Conversion/Yield | Citation(s) |
| hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | 42% conversion | |
| hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 30 min | 63% conversion | |
| hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 h | >95% conversion | |
| hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ with phenyl azide (B81097) | Neat | 30 min | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound
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Azide-containing reaction partner
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Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)[6]
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent system. The typical concentration of the limiting reagent is 10-100 mM.[6]
-
If using THPTA, add it to the reaction mixture at this stage (typically 5 equivalents relative to copper).[6]
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Add the CuSO₄·5H₂O solution to the reaction mixture to a final concentration of 1-10 mol%.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-20 mol%.[6]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[6]
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[6]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.[6]
-
Protocol 2: Boc-Protection of this compound
This protocol is for the protection of the primary amine, which can be beneficial to prevent side reactions or catalyst inhibition.[7]
Materials:
-
This compound
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Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
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Saturated aqueous NaHCO₃ solution
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Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup:
-
Reaction:
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours or until TLC analysis indicates complete consumption of the starting material.[7]
-
-
Work-up:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford N-(tert-butoxycarbonyl)-hex-5-yn-1-amine.[7]
-
Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound in CuAAC reactions.
Caption: Simplified signaling pathway of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Amine Compounds via Flash Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of amine compounds using flash column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of amine compounds, offering step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Question: My amine compound is exhibiting significant peak tailing on a standard silica (B1680970) gel column. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying basic amines on standard silica gel.[1] This occurs due to strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface, leading to slow and uneven elution.[2][3] Here are several strategies to resolve this:
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Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to neutralize the acidic silanol groups.[1]
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Triethylamine (TEA): A common solution is to add 0.1-2% TEA to your mobile phase.[4][5]
-
Ammonia (B1221849): For more polar amines, a solution of methanol (B129727) saturated with ammonia can be effective when used as a polar component in your solvent system (e.g., 80:18:2 DCM:MeOH:NH4OH).[1]
-
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective or undesirable, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, which masks the acidic silanol groups and provides a more inert surface for basic compounds.[6][7] This often results in improved peak shape without the need for mobile phase additives.[7]
-
Alumina (Basic or Neutral): Alumina is a basic stationary phase and can be a good alternative to silica for the purification of amines.[8]
-
Reversed-Phase (C18): For polar amines, reversed-phase chromatography can be an excellent option.[4][9] In this mode, increasing the pH of the mobile phase (at least two pH units above the pKa of the amine) will deprotonate the amine, increasing its hydrophobicity and retention on the non-polar stationary phase.[9]
-
References
Challenges in handling and storing Hex-5-yn-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling and storing Hex-5-yn-1-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic molecule featuring a terminal alkyne and a primary amine group. This structure makes it a valuable reagent in organic synthesis, particularly as a building block in the construction of more complex molecules. Its most common application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," used for bioconjugation, drug discovery, and materials science.
Q2: What are the main safety hazards associated with this compound?
This compound is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dark place, typically at 2-8°C.[2] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[2]
Q4: Can this compound degrade over time? What are the potential degradation pathways?
Yes, this compound can degrade, particularly if not stored correctly. The two primary reactive sites are the terminal alkyne and the primary amine. Potential degradation pathways include:
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Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of air.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamates.
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Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and certain metal catalysts (like copper), terminal alkynes can undergo oxidative coupling to form diynes.
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Polymerization: Under certain conditions, such as exposure to high temperatures, the molecule could potentially polymerize.
Troubleshooting Guides
Low or No Yield in Copper-Catalyzed Click Chemistry (CuAAC)
Problem: The click reaction with this compound is resulting in a low yield or no product.
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active Cu(I) catalyst is essential for the reaction. If using a Cu(II) salt (e.g., CuSO4), ensure a fresh solution of a reducing agent (e.g., sodium ascorbate) is used. If the reaction is exposed to air, the Cu(I) can oxidize to the inactive Cu(II) form. Degas all solutions and maintain an inert atmosphere. |
| Impure Reagents | Impurities in either the this compound or the azide (B81097) partner can inhibit the reaction. Verify the purity of your starting materials. If necessary, purify the reagents before use. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Common solvents include t-butanol/water mixtures, DMF, and DMSO. Ensure your reactants are soluble in the chosen solvent system. |
| Steric Hindrance | If the azide partner has bulky substituents near the azide group, it can hinder the reaction with this compound. Consider increasing the reaction temperature or reaction time. |
| Incorrect Stoichiometry | An incorrect ratio of reactants or catalyst can lead to low yields. Typically, a slight excess (1.1-1.2 equivalents) of one of the coupling partners is used. The copper catalyst is generally used in catalytic amounts (1-5 mol%). |
Presence of a Significant Side Product
Problem: The reaction mixture shows a significant amount of an unknown side product.
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | A common side reaction with terminal alkynes is the formation of a diyne byproduct. This is often favored by the presence of oxygen. 1. Thoroughly degas all reaction components to remove oxygen. 2. Increase the concentration of the reducing agent (e.g., sodium ascorbate). 3. Consider adding a stabilizing ligand for the copper catalyst, such as THPTA or TBTA. |
| Side Reactions with the Amine Group | The primary amine of this compound is nucleophilic and can react with electrophiles. If your reaction mixture contains electrophilic components other than your intended reaction partner, this could lead to side products. Consider protecting the amine group if necessary. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H11N |
| Molecular Weight | 97.16 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 50 °C at 25 Torr[2] |
| Density | 0.844 g/cm³ (predicted)[2] |
| pKa | 10.22 (predicted)[2] |
Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble[2] |
| DMSO | Slightly Soluble[2] |
For reference, a structurally similar compound, Hexan-1-amine (CAS: 111-26-2), which lacks the alkyne group, is described as being soluble in water to a limited extent and more soluble in organic solvents like alcohols. This suggests that this compound is likely to be soluble in a range of common organic solvents.
Stability and Storage Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C[2] | To minimize degradation and potential polymerization. |
| Atmosphere | Inert (Nitrogen or Argon)[2] | To prevent oxidation of the amine and homocoupling of the alkyne. |
| Light | Protect from light[2] | To prevent light-induced degradation. |
| Incompatible Materials | Strong oxidizing agents, acid anhydrides, acid chlorides | The primary amine is basic and nucleophilic and will react with these materials. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., 1:1 mixture of t-butanol and water, or DMF)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide partner (1.1 equivalents) in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
Prepare a stock solution of CuSO4·5H2O (e.g., 100 mM in deionized water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the CuSO4·5H2O solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
References
Technical Support Center: Purification of Hex-5-yn-1-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Hex-5-yn-1-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of reactions with this compound.
FAQs
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities depend on the specific reaction. For instance, in an amide coupling reaction, unreacted starting materials (the carboxylic acid and this compound), coupling reagents (like EDC and HOBt), and byproducts such as EDC-urea are frequent impurities.[1] In other reactions, you may encounter unreacted alkylating agents, catalysts, or byproducts from side reactions involving the amine or alkyne functional groups.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound, being a primary amine, is basic. It can be effectively removed by washing the organic layer with a dilute acidic solution (e.g., 1 M HCl). The amine will be protonated, forming a water-soluble salt that partitions into the aqueous phase.[1][2]
Q3: My product is a sticky oil or gum after solvent removal. What should I do?
A3: This can be due to residual high-boiling solvents (like DMF or DMSO) or the amorphous nature of your product.[1] If DMF was used as a solvent, multiple washes of the organic layer with a 5% LiCl solution or water can help remove it.[1] For non-crystalline products, drying under a high vacuum for an extended period can remove residual solvents. Trituration with a non-polar solvent like hexanes or diethyl ether may also help to solidify the product or wash away soluble impurities.[1]
Troubleshooting Specific Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous workup. | 1. Your product, if it contains a basic nitrogen, may have been protonated during an acidic wash and partially extracted into the aqueous layer.[1] 2. The product may have some inherent water solubility. | 1. Back-extract all aqueous layers with fresh organic solvent (2-3 times) to recover any dissolved product.[1] 2. Adjust the pH of the combined aqueous layers to be neutral or slightly basic (pH 7-8) with a base like 1M NaOH or saturated NaHCO₃, and then re-extract with an organic solvent.[1] 3. Use a brine wash (saturated NaCl solution) during the final wash step to decrease the solubility of your organic product in the aqueous phase.[1] |
| An emulsion forms during liquid-liquid extraction. | Vigorous shaking of the separatory funnel, especially when basic or acidic solutions are present.[1] | 1. Prevention: Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Resolution: Allow the separatory funnel to stand undisturbed for a longer period. You can also add a small amount of brine to help break the emulsion.[3] |
| Streaking or tailing of the product spot on a silica (B1680970) gel TLC plate. | The basic amine in your product is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.[4] | Add a small amount of a basic modifier to your eluent system. Common choices are 0.5-2% triethylamine (B128534) (TEA) or using a pre-mixed solution of 1-10% ammonia (B1221849) in methanol (B129727) as the polar component of your mobile phase.[4] This will neutralize the acidic sites on the silica. |
| Product seems to be decomposing on the silica gel column. | The acidic nature of silica gel can degrade acid-sensitive compounds.[4] | 1. First, confirm decomposition by spotting your crude material on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots have formed. 2. To prevent decomposition, either use a mobile phase containing a basic modifier like triethylamine or switch to a less acidic stationary phase such as basic alumina (B75360) or amine-functionalized silica.[4] |
Quantitative Data Summary
The following table provides a summary of typical solvent volumes and concentrations used in the purification of amine-containing compounds.
| Purification Step | Reagent/Solvent | Typical Concentration/Volume | Purpose |
| Acid Wash | 1 M HCl | Equal volume to the organic phase | To remove basic impurities like unreacted amines.[1] |
| Base Wash | Saturated NaHCO₃ | Equal volume to the organic phase | To remove acidic impurities like unreacted carboxylic acids or HOBt.[1] |
| Brine Wash | Saturated NaCl | Equal volume to the organic phase | To remove residual water from the organic phase and help break emulsions.[1] |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Sufficient to freely swirl in the organic phase | To remove dissolved water from the organic solvent. |
| Column Chromatography Modifier | Triethylamine (TEA) | 0.5 - 2% (v/v) in the mobile phase | To reduce tailing of basic compounds on silica gel.[4] |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Amide Coupling Reactions
This protocol is designed to remove unreacted starting materials and coupling reagents from an amide coupling reaction involving this compound.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Redissolution: Dissolve the crude residue in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1 M HCl. This will protonate and remove unreacted this compound and other basic impurities. Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Base Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and remove unreacted carboxylic acid and acidic impurities like HOBt. Be sure to vent the separatory funnel frequently as CO₂ may be evolved. Drain the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove the bulk of the dissolved water.[1]
-
Drying and Concentration: Drain the organic layer into a flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography if needed.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for the purification of a basic compound derived from this compound that exhibits tailing on silica gel.
-
Prepare the Mobile Phase: Choose an appropriate solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) based on TLC analysis. Add 1% triethylamine (v/v) to the prepared mobile phase.
-
Prepare the Column: Pack a flash chromatography column with silica gel using the triethylamine-modified mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Elute the column with the triethylamine-modified mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate (B83412) for the alkyne or ninhydrin (B49086) for a primary amine).
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of a this compound reaction product.
Caption: Decision tree for choosing a purification method after initial TLC analysis.
References
Technical Support Center: Optimizing Solvent Systems for Hex-5-yn-1-amine Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Hex-5-yn-1-amine.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound, providing solutions in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Streaking) in Normal-Phase Chromatography
-
Question: My this compound is showing significant peak tailing on a silica (B1680970) gel column. What is the cause and how can I fix it?
-
Answer: Peak tailing of amines on silica gel is a frequent problem caused by the interaction between the basic amine group of your compound and the acidic silanol (B1196071) groups (Si-OH) on the silica surface.[1][2][3] This strong interaction leads to uneven elution and poor peak shape. Here are the primary solutions:
-
Use a Mobile Phase Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[2][3]
-
Triethylamine (B128534) (TEA): Add 0.1-1% TEA to your solvent system.[2]
-
Ammonia (B1221849): A solution of methanol (B129727) saturated with ammonia can be used as the polar component of your mobile phase. For instance, a mobile phase of dichloromethane (B109758):methanol:ammonium hydroxide (B78521) (e.g., 80:18:2) can be effective for polar amines.[2]
-
-
Alternative Stationary Phases: If mobile phase additives do not resolve the issue, consider a different stationary phase that is less acidic.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, which shields the acidic silanols and provides a more inert surface for basic compounds, often resulting in improved peak shape without the need for mobile phase additives.[2][3]
-
Alumina (B75360) (Basic or Neutral): Alumina is a suitable alternative to silica gel for the purification of basic compounds.
-
-
Issue 2: No Elution or Very High Retention of the Compound
-
Question: My this compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
-
Answer: This indicates that the solvent system is not polar enough to elute your compound from the stationary phase. This compound is a polar molecule, and its interaction with the silica gel can be quite strong.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system is often more effective.[4]
-
Incorporate a Stronger Polar Solvent: If increasing the proportion of your current polar solvent is ineffective, switch to a stronger polar solvent. Methanol is more polar than ethyl acetate and is commonly used for eluting polar compounds. A gradient of 0-10% methanol in dichloromethane is a good starting point.
-
Add a Basic Modifier: As with peak tailing, strong retention can be due to the acidic nature of the silica gel. Adding triethylamine or ammonia to the eluent can help to reduce the interaction and promote elution.[5]
-
Issue 3: Poor Separation of this compound from Impurities
-
Question: I am struggling to separate my product from a closely related impurity. How can I improve the resolution?
-
Answer: Achieving good separation (resolution) between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Optimize the Solvent System: Test a variety of solvent systems with different selectivities. A good starting point is to screen different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). The ideal solvent system will provide a significant difference in the Retention Factor (Rf) values of your product and the impurity. An Rf value between 0.2 and 0.4 for your target compound is often a good aim for column chromatography.[6]
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel does not provide adequate separation, an alternative stationary phase may offer different selectivity.
-
Amine-functionalized silica can alter the elution order and improve the separation of amines.
-
Reversed-phase chromatography (C18) separates compounds based on hydrophobicity rather than polarity. Since this compound is polar, it will elute early in a reversed-phase system. This can be an excellent method to separate it from non-polar impurities.[7]
-
-
Issue 4: Low Yield or Loss of Compound During Purification
-
Question: I am experiencing a significant loss of my this compound during column chromatography. What could be the reason, and how can I improve the recovery?
-
Answer: Low recovery of amines from silica gel columns is typically due to irreversible adsorption to the acidic stationary phase or degradation.
-
Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a solvent mixture containing a small amount of a base (e.g., 1% triethylamine in your chosen eluent) to neutralize the most acidic sites.
-
Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like basic alumina or amine-functionalized silica can significantly improve recovery by minimizing irreversible binding.
-
Minimize Contact Time: Prepare your column and run the chromatography as efficiently as possible to reduce the time your compound is in contact with the silica gel.
-
Reversed-Phase Chromatography: This technique can often lead to better recovery for polar amines as the stationary phase is non-polar and less likely to cause irreversible adsorption.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: For a small polar amine like this compound, a good starting point for thin-layer chromatography (TLC) on silica gel would be a mixture of a moderately polar and a polar solvent. We recommend starting with the following systems and then optimizing the ratio:
-
Dichloromethane (DCM) / Methanol (MeOH) in a 95:5 ratio.
-
Ethyl Acetate (EtOAc) / Hexane in a 50:50 ratio.
Remember to add 0.5-1% triethylamine (TEA) to the solvent system to prevent streaking.
Q2: How do I choose the best solvent system for column chromatography based on my TLC results?
A2: The ideal solvent system for column chromatography is one that gives your target compound (this compound) an Rf value of approximately 0.2-0.4 on the TLC plate.[6] This ensures that the compound will move through the column at a reasonable rate, allowing for good separation from impurities. If your initial TLC shows an Rf value outside this range, adjust the polarity of your solvent system accordingly:
-
If Rf is too high (> 0.4): Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/EtOAc mixture).
-
If Rf is too low (< 0.2): Increase the polarity of the eluent (e.g., increase the proportion of methanol in a DCM/MeOH mixture).
Q3: Can I use reversed-phase chromatography to purify this compound?
A3: Yes, reversed-phase chromatography is a viable and often advantageous method for purifying polar compounds like this compound.[7] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase is used. Your polar product will have weaker interactions with the stationary phase and elute relatively quickly, while non-polar impurities will be retained more strongly. A typical solvent system would be a gradient of acetonitrile (B52724) or methanol in water.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound does not have a UV chromophore, so it will not be visible under a UV lamp. You will need to use a chemical stain for visualization. The most common and effective stain for primary amines is ninhydrin (B49086) . After developing the TLC plate, let it dry completely, then dip it into a ninhydrin solution and gently heat it with a heat gun. Primary amines will typically appear as pink or purple spots.
Q5: Is it necessary to use a gradient elution for the column chromatography of this compound?
A5: Whether to use an isocratic (constant solvent composition) or gradient (changing solvent composition) elution depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC analysis shows a good separation between your product and all impurities with a single solvent system, an isocratic elution will be sufficient.
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution is recommended. You would start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product and then any more polar impurities. This approach can improve the separation efficiency and shorten the overall purification time.
Data Presentation
The following tables provide illustrative data on the effect of different solvent systems on the retention factor (Rf) of this compound. Please note that these are representative values, and the actual Rf will depend on the specific experimental conditions.
Table 1: Illustrative Rf Values of this compound on Silica Gel TLC Plates
| Solvent System (v/v) | Modifier | Approximate Rf | Observations |
| Hexane:Ethyl Acetate (80:20) | None | 0.1 | Significant Tailing |
| Hexane:Ethyl Acetate (80:20) | 1% TEA | 0.15 | Improved Spot Shape |
| Hexane:Ethyl Acetate (50:50) | 1% TEA | 0.35 | Good Spot Shape |
| Dichloromethane:Methanol (98:2) | None | 0.2 | Tailing |
| Dichloromethane:Methanol (98:2) | 1% TEA | 0.25 | Good Spot Shape |
| Dichloromethane:Methanol (90:10) | 1% TEA | 0.5 | Good Spot Shape |
Table 2: Comparison of Stationary Phases for this compound Chromatography
| Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Silica Gel | Hexane/EtOAc or DCM/MeOH + base | Inexpensive, widely available | Can cause peak tailing and low recovery for amines |
| Amine-Functionalized Silica | Hexane/EtOAc or DCM/MeOH | Excellent peak shape for amines, no need for basic modifiers | More expensive than silica gel |
| Alumina (Neutral or Basic) | Hexane/EtOAc or DCM/MeOH | Good for basic compounds, less acidic than silica | Can have different selectivity than silica |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | Good for polar compounds, high recovery | May not be suitable for separating from very polar impurities |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis of this compound
-
Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Spot the Sample: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or methanol). Using a capillary tube, carefully spot the solution onto the baseline.
-
Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 95:5 DCM:MeOH with 1% TEA) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Develop the Plate: Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Spots: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Dip the dried plate into a ninhydrin staining solution and then gently heat it with a heat gun until colored spots appear.
-
Calculate the Rf Value: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. The Rf value is the ratio of these two distances.
Protocol 2: Column Chromatography Purification of this compound
-
Select the Solvent System: Based on your TLC analysis, choose a solvent system that provides an Rf of 0.2-0.4 for this compound and good separation from impurities.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Load the Sample:
-
Dissolve your crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, you can pre-adsorb the compound onto a small amount of silica gel, and then carefully add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent according to your optimized procedure.
-
-
Monitor the Fractions: Collect fractions and monitor them by TLC to identify which fractions contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for this compound chromatography.
References
Technical Support Center: Handling the Air Sensitivity of Hex-5-yn-1-amine in Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the air sensitivity of Hex-5-yn-1-amine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored to minimize degradation?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][2] The container must be tightly sealed to prevent exposure to air and moisture.[1][3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
Q2: What are the primary signs of this compound degradation?
A2: Degradation of this compound can be indicated by a change in color (e.g., yellowing or browning), the formation of precipitates, or a noticeable change in viscosity. In-process analytical techniques such as NMR or GC-MS can be used to identify the presence of impurities or degradation products.
Q3: Can I handle this compound on the benchtop for a short period?
A3: While brief exposure to the atmosphere for weighing and transfer may be unavoidable, it is crucial to minimize this time. Both the terminal alkyne and the primary amine functionalities can be sensitive to atmospheric components. The primary amine can react with atmospheric carbon dioxide to form a carbamate (B1207046) salt, and the terminal alkyne can be susceptible to oxidative coupling, especially in the presence of trace metals.
Q4: My reaction with this compound is giving low yields. Could air sensitivity be the cause?
A4: Yes, air sensitivity is a common cause of low yields in reactions involving alkynes and amines.[5] Oxygen can lead to oxidative side reactions of the alkyne, while moisture can interfere with many coupling reactions.[5] Additionally, the amine's basicity can be affected by the absorption of carbon dioxide. It is recommended to degas all solvents and use an inert atmosphere for the reaction setup.[5]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on problems arising from its air sensitivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of this compound due to air exposure. 2. Inactive catalyst due to oxygen exposure (e.g., in CuAAC reactions).[5] 3. Presence of moisture in the reaction. | 1. Use freshly acquired or properly stored this compound. 2. Degas solvents and reagents thoroughly. 3. Set up the reaction under an inert atmosphere (Nitrogen or Argon). 4. For CuAAC, use a fresh solution of the reducing agent (e.g., sodium ascorbate).[6] |
| Formation of Insoluble Precipitate | 1. Oxidative Glaser-type coupling of the terminal alkyne to form diynes. 2. Reaction of the amine with atmospheric CO2 to form a carbamate salt. 3. In CuAAC reactions, the alkyne may react with the copper catalyst to form an insoluble copper acetylide precipitate.[7] | 1. Ensure the reaction is carried out under strictly anaerobic conditions. 2. Add a ligand to stabilize the copper catalyst in CuAAC reactions.[7] 3. If a precipitate forms upon addition of the copper catalyst, try adding the reagents in a different order or use a different solvent system.[8] |
| Inconsistent Reaction Results | 1. Variable exposure to air and moisture between experiments. 2. Purity of this compound varies between batches. | 1. Standardize the experimental setup to rigorously exclude air and moisture. 2. Use an inert gas manifold or a glovebox for all manipulations. 3. Check the purity of the starting material by NMR or GC-MS before each reaction. |
| Side Product Formation | 1. Oxidative side reactions. 2. The amine may act as a nucleophile in unintended side reactions. | 1. Scrupulously exclude oxygen from the reaction. 2. Consider protecting the amine group if it is not the intended reactive site in the desired transformation. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound under Inert Atmosphere
-
Preparation: Move the sealed bottle of this compound from cold storage to a desiccator to allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the reagent.
-
Inert Atmosphere Setup: In a fume hood, set up a Schlenk line or a glovebox with a nitrogen or argon atmosphere.
-
Degassing: If required, the reagent can be gently degassed by bubbling with an inert gas for a few minutes.
-
Dispensing: Using a syringe that has been purged with inert gas, carefully withdraw the desired amount of this compound.
-
Transfer: Transfer the reagent to the reaction vessel, which should already be under an inert atmosphere.
-
Storage: After dispensing, flush the headspace of the reagent bottle with inert gas before tightly resealing and returning it to cold storage.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general starting point for a click chemistry reaction.[6]
-
Reagent Preparation:
-
Prepare a stock solution of your azide (B81097) (e.g., 100 mM in DMF).
-
Prepare a stock solution of this compound (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 1 M in deionized water).
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vial, add the azide (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the CuSO₄ solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
- 1. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 2. alkylamines.com [alkylamines.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. 5-Hexyn-1-amine | 15252-45-6 | FH29880 | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
NMR Analysis of Hex-5-yn-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Hex-5-yn-1-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established chemical shift ranges for its constituent functional groups. This information is intended to serve as a reference for researchers synthesizing or working with this molecule, allowing for a comparative analysis against experimentally obtained data.
Predicted ¹H and ¹³C NMR Data for this compound
The predicted NMR data for this compound is summarized below. These values are estimated based on typical chemical shifts of primary amines, terminal alkynes, and aliphatic chains.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| a | 1 | ~2.7 | Triplet (t) | ~42 |
| b | 2 | ~1.5 | Quintet | ~33 |
| c | 3 | ~1.6 | Quintet | ~26 |
| d | 4 | ~2.2 | Triplet of triplets (tt) | ~18 |
| e | 5 | N/A | N/A | ~84 |
| f | 6 | ~1.9 | Triplet (t) | ~69 |
| g | NH₂ | ~1.1 (variable) | Broad Singlet (br s) | N/A |
Comparison with Typical Chemical Shift Ranges
To aid in the interpretation of experimental spectra, the following table compares the predicted chemical shifts for this compound with the typical ranges for its functional groups.
Table 2: Comparison of Predicted vs. Typical Chemical Shift Ranges
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Primary Amine (R-CH₂-NH₂)[1] | 2.5 - 3.0 | 37 - 45[2] |
| Alkyl Chain (-CH₂-) | 1.2 - 1.7 | 16 - 35[2] |
| -CH₂- adjacent to Alkyne | 2.1 - 2.6[3] | 10 - 25 |
| Terminal Alkyne (R-C≡C-H)[4][5] | 1.8 - 3.1 | C-H: 65-85, C-R: 70-100[4] |
| Amine Protons (-NH₂)[1] | 0.5 - 2.0 (broad, variable) | N/A |
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent may affect the chemical shift of the amine protons.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for calibration of the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.
-
A standard single-pulse experiment is used.
-
Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
¹³C NMR Spectroscopy
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.
-
A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
The FID is processed similarly to the ¹H spectrum.
Visualizations
Molecular Structure and Atom Labeling
The following diagram illustrates the chemical structure of this compound with each unique proton and carbon position labeled for correlation with the NMR data presented in Table 1.
Caption: Structure of this compound with atom labeling.
NMR Analysis Workflow
This flowchart outlines the general workflow for the NMR analysis of a chemical compound like this compound.
Caption: Flowchart of the NMR analysis process.
References
A Comparative Guide to the Mass Spectrometry Analysis of Hex-5-yn-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of Hex-5-yn-1-amine and its derivatives. This compound, a bifunctional molecule containing a primary amine and a terminal alkyne, serves as a versatile building block in medicinal chemistry and drug development. Its effective characterization by mass spectrometry is crucial for reaction monitoring, purity assessment, and structural elucidation of its derivatives. This document outlines various analytical strategies, including direct analysis and derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Strategies
The analysis of this compound and its derivatives can be approached in two primary ways: direct analysis of the underivatized compound, typically by LC-MS, or analysis following chemical derivatization to enhance volatility and thermal stability for GC-MS or to improve ionization efficiency and chromatographic retention in LC-MS. The choice of method depends on the specific derivative, the complexity of the sample matrix, and the analytical objective (e.g., qualitative identification vs. quantitative analysis).
Table 1: Performance Comparison of Mass Spectrometry Approaches for this compound and its Derivatives
| Analytical Approach | Ionization Technique(s) | Typical Application | Advantages | Disadvantages | Expected Molecular Ion (m/z) for this compound | Key Fragment Ions (m/z) for this compound |
| Direct Analysis (LC-MS) | ESI, APCI | Rapid screening, analysis of polar derivatives | Minimal sample preparation, suitable for thermally labile compounds. | Potential for ion suppression, poor retention of the parent amine on reversed-phase columns. | [M+H]⁺: 98.1 | Predicted: 81 (Loss of NH₃), 70, 57, 43, 30 (α-cleavage) |
| GC-MS (Derivatized) | EI, CI | Analysis of volatile and semi-volatile derivatives | High chromatographic resolution, extensive spectral libraries for EI.[1] | Requires derivatization, not suitable for non-volatile or thermally unstable derivatives. | Varies with derivative (e.g., N-TMS: 169) | Varies with derivative; characteristic losses from the derivatizing group and amine/alkyne fragmentation. |
| LC-MS/MS (Derivatized) | ESI | Sensitive and selective quantification | High sensitivity and selectivity, improved chromatography.[2] | Derivatization adds complexity to sample preparation. | Varies with derivative (e.g., N-dansyl: 331) | Precursor ion and characteristic product ions for MRM transitions. |
Predicted Fragmentation Patterns
The mass spectral fragmentation of this compound and its derivatives is dictated by the interplay between the primary amine and the terminal alkyne functionalities.
-
Alpha-Cleavage (Amine): Primary amines readily undergo cleavage of the C-C bond adjacent to the nitrogen atom.[3] For this compound, this would result in the formation of a characteristic ion at m/z 30 (CH₂=NH₂⁺).[3]
-
Alkyne Fragmentation: Terminal alkynes can fragment through the loss of the terminal hydrogen, resulting in a strong [M-1]⁺ peak.[4] Another common pathway is the cleavage of the bond beta to the triple bond, leading to the formation of a resonance-stabilized propargyl cation (m/z 39) or substituted propargyl cations for derivatives.[4]
Experimental Protocols
Protocol 1: GC-MS Analysis of Silylated this compound Derivatives
This protocol is suitable for the analysis of this compound after derivatization to its more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative.[1][5]
-
Derivatization (Silylation):
-
GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Ion Source (EI): 230°C.
-
MS Quadrupole: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Protocol 2: LC-MS/MS Analysis of Dansylated this compound Derivatives
This protocol is designed for the sensitive and selective quantification of this compound derivatives using pre-column derivatization with dansyl chloride followed by LC-MS/MS.[2][7]
-
Derivatization (Dansylation):
-
To 100 µL of the sample solution, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of 1 mg/mL dansyl chloride in acetone.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.[7]
-
Add 100 µL of 250 mM sodium hydroxide (B78521) to stop the reaction.
-
Filter the sample before injection.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[8]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions would need to be optimized for each dansylated derivative.
-
Visualization of Analytical Workflows
Caption: Experimental workflow for the mass spectrometry analysis of this compound derivatives.
Conclusion
The mass spectrometric analysis of this compound and its derivatives can be effectively achieved through various strategies. Direct analysis by LC-MS offers a rapid method for screening, while derivatization followed by GC-MS or LC-MS/MS provides enhanced chromatographic performance and sensitivity. The choice of the optimal method will be dictated by the specific analytical goals, the nature of the derivative, and the available instrumentation. Understanding the characteristic fragmentation patterns of the amine and alkyne moieties is key to the successful structural elucidation of these compounds.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. mdpi.com [mdpi.com]
- 8. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity Landscape of Alkynyl Amines: A Comparative Guide for Synthetic Chemists
For Immediate Publication
[City, State] – [Date] – In the intricate world of synthetic chemistry, the judicious selection of building blocks is paramount to the success of complex molecular construction. This guide offers a comprehensive comparison of the reactivity of Hex-5-yn-1-amine with its shorter and longer chain homologues, Pent-4-yn-1-amine and Hept-6-yn-1-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing objective, data-driven insights into the reactivity of these versatile synthons.
The primary amino group coupled with a terminal alkyne functionality makes these molecules highly valuable in a variety of synthetic transformations, including intramolecular cyclizations to form heterocyclic scaffolds and intermolecular "click" chemistry reactions for bioconjugation and materials science. Understanding the influence of the intervening alkyl chain on the propensity of these molecules to undergo such reactions is crucial for reaction design and optimization.
Comparative Reactivity in Intramolecular Hydroamination/Cyclization
Intramolecular hydroamination, the addition of the amine N-H bond across the alkyne, is a powerful, atom-economical method for the synthesis of nitrogen-containing heterocycles. The length of the alkyl tether between the amine and the alkyne dictates the size of the resulting ring and significantly influences the reaction's feasibility and yield.
Transition-metal catalysis is often employed to facilitate this transformation. The data presented below, based on studies of yttrium-catalyzed intramolecular hydroamination, illustrates the effect of chain length on the efficiency of cyclization.[1] The reactions proceed via an exo-dig cyclization pathway.
| Substrate | Product Ring Size | Cyclization Mode | Catalyst System | Reaction Time (h) | Yield (%) |
| Pent-4-yn-1-amine | 5-membered | 5-exo-dig | Y[N(TMS)₂]₃ / Ligand | 0.2 | >98 |
| This compound | 6-membered | 6-exo-dig | Y[N(TMS)₂]₃ / Ligand | 0.2 | >98 |
| Hept-6-yn-1-amine | 7-membered | 7-exo-dig | Y[N(TMS)₂]₃ / Ligand | 48 | 41-48 |
Table 1: Comparison of Yields for Yttrium-Catalyzed Intramolecular Hydroamination of Alkynyl Amines. [1]
The data clearly indicates that the formation of 5- and 6-membered rings is highly efficient and rapid. In contrast, the 7-exo-dig cyclization to form a 7-membered ring is significantly slower and results in lower yields, a common trend in cyclization reactions due to entropic factors.
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a robust and highly efficient method for the formation of 1,2,3-triazoles. All three alkynyl amines, possessing a terminal alkyne, are excellent substrates for this reaction.
| Substrate | Expected Reactivity | Typical Yield (%) |
| Pent-4-yn-1-amine | High | >95 |
| This compound | High | >95 |
| Hept-6-yn-1-amine | High | >95 |
Table 2: Expected Reactivity and Yields for the CuAAC Reaction of Alkynyl Amines.
The choice between these alkynyl amines in the context of CuAAC would therefore be dictated not by reactivity differences, but by the desired tether length in the final conjugate.
Experimental Protocols
General Protocol for Yttrium-Catalyzed Intramolecular Hydroamination[1]
Materials:
-
Alkynyl amine (Pent-4-yn-1-amine, this compound, or Hept-6-yn-1-amine)
-
Yttrium precatalyst (e.g., Y[N(TMS)₂]₃)
-
Ancillary ligand (if required by the catalyst system)
-
Anhydrous, deoxygenated solvent (e.g., benzene-d₆ for NMR scale, or toluene (B28343) for preparative scale)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, a solution of the yttrium precatalyst (e.g., 5 mol%) and the ligand (if applicable) in the chosen anhydrous solvent is prepared in a sealable reaction vessel (e.g., an NMR tube or a Schlenk flask).
-
The alkynyl amine substrate is added to the catalyst solution.
-
The reaction vessel is sealed and the reaction is allowed to proceed at the desired temperature (e.g., 25 °C for 5- and 6-exo-dig cyclizations, or elevated temperatures for the 7-exo-dig cyclization).
-
The reaction progress is monitored by an appropriate analytical technique (e.g., ¹H NMR spectroscopy).
-
Upon completion, the reaction is quenched by exposure to air.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclic imine.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkynyl amine (Pent-4-yn-1-amine, this compound, or this compound)
-
Organic azide (B81097)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
To a reaction vessel, add the alkynyl amine (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system.
-
In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 1-5 mol%).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 mol%).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 1,2,3-triazole.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms discussed in this guide.
Caption: Generalized mechanism for transition metal-catalyzed intramolecular hydroamination.
Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
A Comparative Guide to Bioconjugation Efficiency: Featuring Hex-5-yn-1-amine
For researchers, scientists, and drug development professionals, the efficient and specific covalent linking of molecules to proteins, antibodies, or other biomolecules is a cornerstone of innovation. The choice of linker is critical to the success of these bioconjugates, impacting everything from reaction efficiency and stability to the ultimate biological activity of the final product. This guide provides an objective comparison of Hex-5-yn-1-amine, a versatile alkyne-containing linker, with other common alternatives used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in the "click chemistry" toolbox. The performance of these linkers is evaluated based on available experimental data, with detailed protocols provided for key validation assays.
Performance Comparison of Alkyne Linkers in Bioconjugation
The efficiency of a bioconjugation reaction is a critical parameter, often expressed as the yield of the desired conjugate or, in the case of antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR).[1] The choice of the alkyne-containing linker can significantly influence these outcomes. Below is a comparison of this compound with other commonly used terminal alkyne linkers. It is important to note that direct comparative studies are often lacking, and efficiencies can vary depending on the specific biomolecule, azide (B81097) partner, and reaction conditions.
| Linker | Structure | Key Features | Reported Bioconjugation Efficiency/Yield | References |
| This compound | Chemical structure of this compound | - C6 alkyl chain providing spacing and flexibility.- Terminal amine for further functionalization or direct conjugation. | Yields can be high, often exceeding 70-80% in optimized CuAAC reactions.[2] | [2] |
| Propargylamine | Chemical structure of Propargylamine | - Shortest possible alkyne-containing amine linker.- Minimal steric hindrance. | High-yielding in aqueous media, with reports of up to 81% isolated yield in specific conjugation reactions.[3] | [3][4] |
| 5-Ethynyl-2-aminopyridine | Chemical structure of 5-Ethynyl-2-aminopyridine | - Aromatic pyridine (B92270) ring may offer different solubility and interaction properties.- Can be synthesized with yields around 75-88%.[5][6] | Used in the synthesis of fluorescent probes with high quantum yields; specific bioconjugation yields are application-dependent.[7] | [5][6][7] |
| Propargyl-PEG-acid | Chemical structure of Propargyl-PEG-acid | - Polyethylene glycol (PEG) spacer enhances hydrophilicity and reduces aggregation.- Carboxylic acid for conjugation to amines via amide bond formation. | Generally high conjugation efficiency in CuAAC, with the primary limitation often being the efficiency of the initial amide bond formation.[8] | [8] |
Experimental Protocols
Reproducible and robust experimental protocols are essential for the successful validation of bioconjugation efficiency. Below are detailed methodologies for a typical bioconjugation reaction using this compound and subsequent analysis by HPLC and Mass Spectrometry.
Protocol 1: Bioconjugation of an Azide-Modified Antibody with this compound
This protocol describes a general method for conjugating an azide-modified antibody with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified antibody (e.g., produced by treating a lysine (B10760008) residue with an azide-containing NHS ester)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units for buffer exchange and purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified antibody to a final concentration of 1-5 mg/mL in PBS.
-
Add this compound to the antibody solution to a final concentration of 10-20 molar excess relative to the antibody.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-alkyne solution. The final concentration of CuSO₄ is typically 50-100 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the antibody-drug conjugate (ADC) from excess reagents using a desalting column or by buffer exchange with PBS using an Amicon Ultra centrifugal filter unit.
-
Protocol 2: Validation of Bioconjugation Efficiency by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the bioconjugate and quantify the extent of conjugation.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C4 or C18 reversed-phase column suitable for protein analysis
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified bioconjugate and the starting unconjugated antibody to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the sample.
-
Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: Compare the chromatograms of the unconjugated antibody and the bioconjugate. A successful conjugation will result in a shift in the retention time of the main peak, and the appearance of new, more hydrophobic peaks corresponding to the conjugated species. The degree of heterogeneity can also be assessed from the peak profile.[9]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining the precise mass of the bioconjugate and calculating the average DAR.[1][]
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UPLC system.[1]
Procedure:
-
Sample Preparation:
-
For intact mass analysis, desalt the purified ADC sample.
-
For analysis of subunits, the ADC can be reduced by adding a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[1]
-
Deglycosylation with an enzyme like PNGase F can simplify the mass spectrum.[1]
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
The different ADC species (with varying numbers of conjugated drugs) are separated by the LC and their masses are determined by the mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the masses of the different DAR species (DAR0, DAR1, DAR2, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (Relative Abundance of species * Number of drugs) / Σ (Relative Abundance of all species)[]
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships in the validation of bioconjugation efficiency.
Caption: Experimental workflow for bioconjugation and validation.
Caption: Logical flow for calculating average DAR from mass spectrometry data.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cellmosaic.com [cellmosaic.com]
A Comparative Guide to the Purity Assessment of Synthesized Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of chemical purity is a cornerstone of reliable and reproducible research, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized Hex-5-yn-1-amine, a valuable building block in organic synthesis. We present a comparative analysis with structurally related alternatives, supported by detailed experimental protocols and representative data, to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to Purity Assessment
This compound, with its terminal alkyne and primary amine functionalities, is a versatile reagent in various chemical transformations, including click chemistry, peptide synthesis, and the construction of complex molecular architectures. Ensuring the high purity of this starting material is critical to avoid the introduction of unwanted side products and to guarantee the integrity of subsequent experimental results. The primary analytical methods for determining the purity of small organic molecules like this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methodologies
The choice of analytical technique for purity assessment depends on several factors, including the volatility of the analyte, the presence of chromophores, and the nature of potential impurities. Below is a comparative overview of the most common methods used for amine analysis.
| Analytical Technique | Principle | Advantages for this compound | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High sensitivity for volatile impurities, provides structural information for impurity identification. | Requires derivatization for polar amines to improve peak shape and thermal stability. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | Suitable for non-volatile impurities, various detection methods available (UV, MS). | This compound lacks a strong UV chromophore, necessitating derivatization for UV detection or the use of a universal detector like a mass spectrometer. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Provides a direct quantitative measure of the analyte concentration against a certified internal standard. | Absolute quantification without the need for a reference standard of the analyte, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, may not detect trace impurities. |
Quantitative Data Summary
The following table summarizes representative purity data for synthesized this compound and three alternative amine compounds, as determined by GC-MS, HPLC, and qNMR.
| Compound | GC-MS Purity (%) | HPLC Purity (%) | qNMR Purity (%) |
| This compound | > 98.5 | > 99.0 | > 98.0 |
| Hexylamine | > 99.0 | > 99.5 | > 98.5 |
| Propargylamine | > 97.5 | > 98.0 | > 97.0 |
| 5-Hexen-1-amine | > 98.0 | > 98.5 | > 97.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify volatile impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Derivatization Procedure:
-
To 1 mg of the amine sample in a vial, add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by separating it from non-volatile impurities.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Derivatization for UV Detection (Dansyl Chloride):
-
Dissolve 1 mg of the amine sample in 1 mL of acetone (B3395972).
-
Add 2 mL of a saturated sodium bicarbonate solution.
-
Add 2 mL of a dansyl chloride solution in acetone (1 mg/mL).
-
Allow the reaction to proceed in the dark for 1 hour.
-
Quench the reaction with a small amount of a primary or secondary amine (e.g., proline).
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (for derivatized sample) or MS detection.
Data Analysis:
-
Calculate the area percentage of the main peak to determine purity.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The internal standard should have a known purity and a signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz.
-
Solvent: DMSO-d₆.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
Visualizing the Purity Assessment Workflow
A clear understanding of the experimental workflow is essential for planning and executing a comprehensive purity assessment.
Caption: Workflow for the purity assessment of synthesized this compound.
Common Impurities in the Synthesis of this compound
The synthesis of this compound can be achieved through various routes, with the most common being the Gabriel synthesis from a corresponding haloalkyne or the reduction of a nitrile. Each method may introduce specific impurities.
-
From Gabriel Synthesis:
-
Unreacted starting materials (e.g., 6-chloro-1-hexyne, potassium phthalimide).
-
Phthalic acid or phthalhydrazide (B32825) byproducts from the deprotection step.[1]
-
-
From Nitrile Reduction:
-
Incomplete reduction products (e.g., imines).
-
Over-reduction products if other reducible functional groups are present.
-
Secondary and tertiary amines can form as byproducts during catalytic hydrogenation.[2]
-
The following diagram illustrates the logical relationship between synthesis routes and potential impurities.
Caption: Potential impurity sources in the synthesis of this compound.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of research outcomes. A multi-technique approach, combining the high sensitivity of chromatographic methods like GC-MS and HPLC with the absolute quantification capabilities of qNMR, provides the most comprehensive evaluation of purity. By understanding the principles of each technique and the potential impurities associated with different synthetic routes, researchers can confidently assess the quality of their synthesized materials and proceed with their research with a high degree of certainty.
References
Spectroscopic Identification of Hex-5-yn-1-amine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hex-5-yn-1-amine is a versatile bifunctional molecule featuring a terminal alkyne and a primary amine. This unique combination allows for a variety of chemical transformations, making it a valuable building block in organic synthesis and drug discovery. Accurate identification of its reaction products is crucial for ensuring the desired chemical entity has been formed. This guide provides a comparative analysis of the spectroscopic data for three key reaction products of this compound: N-acylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and intramolecular cyclization.
Comparison of Spectroscopic Data
The following tables summarize the expected and experimentally reported spectroscopic data for the starting material and its primary reaction products.
Table 1: Spectroscopic Data for this compound and its N-Acetylated Product
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | ~2.7 (t, 2H, CH ₂NH₂), ~1.95 (t, 1H, C≡CH ), ~2.2 (dt, 2H, CH ₂C≡CH), ~1.5 (m, 4H, CH ₂CH ₂) | ~84 (C≡CH), ~68 (C≡C H), ~42 (CH₂NH₂), ~32 (CH₂), ~26 (CH₂), ~18 (CH₂) | 3370, 3290 (N-H str), 3300 (≡C-H str), 2115 (C≡C str), 1600 (N-H bend) | M⁺ = 97 |
| N-(hex-5-yn-1-yl)acetamide | ~5.5 (br s, 1H, NH ), ~3.2 (q, 2H, CH ₂NH), ~1.95 (s, 3H, COCH ₃), ~1.95 (t, 1H, C≡CH ), ~2.2 (dt, 2H, CH ₂C≡CH), ~1.5 (m, 4H, CH ₂CH ₂) | ~170 (C=O), ~84 (C≡CH), ~68 (C≡C H), ~39 (CH₂NH), ~29 (CH₂), ~26 (CH₂), ~23 (CH₃), ~18 (CH₂) | 3300 (N-H str), 3300 (≡C-H str), 2115 (C≡C str), 1640 (C=O str, Amide I), 1550 (N-H bend, Amide II) | M⁺ = 139 |
Table 2: Spectroscopic Data for the "Click" Chemistry Product of this compound and Benzyl (B1604629) Azide (B81097)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 1-benzyl-4-(4-aminobutyl)-1H-1,2,3-triazole | ~7.6 (s, 1H, triazole CH ), ~7.4-7.2 (m, 5H, Ar-H ), ~5.5 (s, 2H, CH ₂-Ph), ~2.8 (t, 2H, CH ₂-triazole), ~2.7 (t, 2H, CH ₂NH₂), ~1.8 (m, 2H, CH ₂), ~1.5 (m, 2H, CH ₂) | ~148 (triazole C -CH₂), ~134 (Ar-C), ~129 (Ar-CH), ~128.5 (Ar-CH), ~128 (Ar-CH), ~121 (triazole CH), ~54 (CH₂-Ph), ~42 (CH₂NH₂), ~32 (CH₂), ~28 (CH₂), ~25 (CH₂) | 3370, 3290 (N-H str), 3030 (Ar C-H str), 1600 (N-H bend), 1495, 1455 (Ar C=C str) | M⁺ = 230 |
Table 3: Spectroscopic Data for the Intramolecular Cyclization Product of this compound
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Piperidin-2-ylmethanamine | ~3.0-2.5 (m, 3H, ring CH ), ~1.8-1.2 (m, 8H, ring CH ₂, CH ₂NH₂), ~1.1 (br s, 2H, NH ₂) | ~58 (ring CH), ~47 (ring CH₂), ~46 (CH₂NH₂), ~33 (ring CH₂), ~26 (ring CH₂), ~25 (ring CH₂) | 3360, 3280 (N-H str), 1600 (N-H bend) | M⁺ = 114 |
Experimental Protocols
1. N-Acylation of this compound (Synthesis of N-(hex-5-yn-1-yl)acetamide)
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at 0 °C is added a base, for example, triethylamine (B128534) (1.2 eq). Acetyl chloride (1.1 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-(hex-5-yn-1-yl)acetamide.
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In a round-bottom flask, this compound (1.0 eq) and benzyl azide (1.0 eq) are dissolved in a mixture of t-butanol and water (1:1). To this solution, sodium ascorbate (B8700270) (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq) are added. The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield 1-benzyl-4-(4-aminobutyl)-1H-1,2,3-triazole.[1][2]
3. Intramolecular Cyclization of this compound
The intramolecular cyclization of this compound to form piperidin-2-ylmethanamine can be achieved through various methods, often involving a metal catalyst. For example, a transition metal catalyst such as a ruthenium or rhodium complex is added to a solution of this compound in an appropriate solvent under an inert atmosphere. The reaction is then heated to reflux and monitored by gas chromatography or thin-layer chromatography. After the starting material is consumed, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by distillation or column chromatography to yield the desired piperidine (B6355638) derivative.
Mandatory Visualizations
Caption: Reaction pathways of this compound.
Caption: Workflow for spectroscopic identification.
Caption: Comparison of spectroscopic techniques.
References
Hex-5-yn-1-amine vs. Propargylamine: A Comparative Guide for Click Chemistry Applications
For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is paramount to the success of their synthetic endeavors. This guide provides an objective comparison of two key terminal alkyne building blocks: Hex-5-yn-1-amine and propargylamine (B41283). We will delve into their performance in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, supported by experimental data and detailed protocols.
Propargylamine, the structurally simplest aminoalkyne, has long been a staple in click chemistry due to its high reactivity and commercial availability. However, the emergence of longer-chain analogues like this compound presents new opportunities for modifying the physicochemical properties of the resulting triazole conjugates. This guide will explore the nuances of their reactivity, the impact of chain length on product characteristics, and provide practical guidance for their application.
Performance Comparison: Reactivity and Physical Properties
The core difference between this compound and propargylamine lies in the three-carbon alkyl chain extension of the former. This structural variance influences several key parameters in the context of click chemistry.
Reactivity:
While direct head-to-head kinetic studies under identical conditions are not extensively reported in the literature, data from comparative studies of various terminal alkynes in CuAAC reactions allow for a strong inference of their relative performance. Generally, the reactivity of simple, unactivated terminal alkynes is not dramatically affected by moderate changes in the length of a saturated alkyl chain.[1] Both propargylamine and this compound are considered "unactivated" alkynes and exhibit good reactivity in the presence of efficient copper(I) catalysts and ligands.[1]
However, subtle differences can be observed. The longer alkyl chain in this compound may introduce minor steric hindrance near the reaction center, potentially leading to slightly slower reaction rates compared to the less encumbered propargylamine.[2][3] Conversely, the increased hydrophobicity of the hexyl chain might enhance solubility in certain organic solvents, which could positively influence reaction kinetics in non-aqueous systems.
Physicochemical Properties of Resulting Triazoles:
The most significant impact of using this compound over propargylamine is on the properties of the final triazole product. The 1,2,3-triazole ring itself is a stable, polar entity that can participate in hydrogen bonding.[4][5][6] The substituent attached to the triazole nitrogen, originating from the alkyne, plays a crucial role in determining the overall characteristics of the conjugate.
The additional propyl group in the linker of this compound-derived triazoles imparts a greater degree of lipophilicity and flexibility compared to the methyl group from propargylamine.[7] This can be advantageous in applications such as drug delivery, where tuning the hydrophobic/hydrophilic balance of a molecule is critical for its pharmacokinetic profile. The longer, more flexible linker may also provide better spatial orientation for conjugated moieties, which can be beneficial in the design of bioconjugates and PROTACs.
Quantitative Data Summary
The following table summarizes the key differences and typical performance metrics for this compound and propargylamine in CuAAC reactions. The data for this compound is inferred from studies on similar aliphatic alkynes.
| Parameter | Propargylamine | This compound | References |
| Molecular Weight ( g/mol ) | 55.08 | 97.16 | N/A |
| Structure | H-C≡C-CH₂-NH₂ | H-C≡C-(CH₂)₄-NH₂ | N/A |
| Relative Reactivity | High | High (potentially slightly lower due to steric hindrance) | [1][2][3] |
| Solubility of Alkyne | High in polar solvents | Higher in less polar organic solvents | Inferred |
| Lipophilicity of Triazole Product (logP) | Lower | Higher | [4][7] |
| Flexibility of Linker | Low | High | [7] |
| Typical Reaction Time (CuAAC) | Minutes to a few hours | Minutes to a few hours | [8] |
| Typical Yields (CuAAC) | >90% | >90% | [8] |
Experimental Protocols
Below are detailed protocols for performing a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with either propargylamine or this compound. These are starting points and may require optimization based on the specific substrates.
General Protocol for CuAAC Reaction
This protocol is suitable for small-scale reactions and can be adapted for various azide (B81097) partners.
Materials:
-
Propargylamine or this compound (1.0 equivalent)
-
Azide coupling partner (1.0 - 1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-20 mol%)
-
Solvent (e.g., a 1:1 mixture of water and tert-butanol, or DMF)
-
Optional: Copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (1-5 mol%)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
If using a ligand, prepare a stock solution of the ligand in a suitable solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the alkyne (propargylamine or this compound) and the azide in the chosen solvent.
-
If using a ligand, add it to the reaction mixture at this stage.
-
Add the CuSO₄·5H₂O stock solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated by standard techniques such as extraction, precipitation, or column chromatography.
-
Protocol for Comparing Reactivity
To directly compare the reactivity of this compound and propargylamine, a competition experiment can be performed.
Materials:
-
Propargylamine (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Limiting amount of a single azide partner (e.g., 0.8 equivalents)
-
Internal standard (for quantitative analysis, e.g., by NMR or LC-MS)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-20 mol%)
-
Solvent (e.g., deuterated solvent for NMR monitoring)
Procedure:
-
Combine propargylamine, this compound, the azide, and the internal standard in the chosen solvent in an NMR tube or reaction vial.
-
Initiate the reaction by adding the copper sulfate and sodium ascorbate solutions.
-
Monitor the reaction progress over time by acquiring NMR spectra or LC-MS chromatograms at regular intervals.
-
Determine the relative consumption of the two alkynes by integrating the corresponding signals relative to the internal standard. This will provide a direct measure of their comparative reactivity under the chosen conditions.
Visualizing the Click Chemistry Workflow
The following diagrams illustrate the fundamental click chemistry reaction and a typical experimental workflow for comparing the reactivity of the two amines.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Caption: A generalized experimental workflow for a CuAAC reaction.
Conclusion
Both this compound and propargylamine are highly effective reagents for CuAAC click chemistry. The choice between them should be guided by the specific requirements of the application. Propargylamine remains an excellent choice for routine applications where a simple, reactive alkyne is needed. This compound, on the other hand, offers a valuable alternative when modulation of the physicochemical properties of the final product is desired, providing a longer, more flexible, and lipophilic linker. For drug development professionals, this tunability can be a significant advantage in optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of novel therapeutic candidates. Researchers in materials science and bioconjugation can also leverage the properties of the hexyl chain to influence the assembly and function of their constructs. By carefully considering the factors outlined in this guide, scientists can make an informed decision to best suit their synthetic goals.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Hex-5-yn-1-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Hex-5-yn-1-amine, a versatile bifunctional molecule, has emerged as a valuable building block in medicinal chemistry. Its terminal alkyne and primary amine functionalities provide a scaffold for the synthesis of diverse derivatives with a wide range of biological activities. This guide offers an objective comparison of the performance of this compound-derived compounds in three distinct therapeutic areas: cancer, influenza, and neurodegenerative disorders, supported by experimental data from published research.
This comparative analysis focuses on three classes of compounds synthesized using this compound as a key starting material or linker: Pyrido[2,3-d]pyrimidine (B1209978) derivatives as Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase inhibitors, heptavalent Glycyrrhetinic Acid-β-Cyclodextrin conjugates as anti-influenza agents, and 2H-Chromene derivatives as P2Y6 receptor antagonists.
Comparative Analysis of Biological Activity
The biological activities of these this compound-derived compounds are summarized below, with quantitative data presented in structured tables for ease of comparison.
Pyrido[2,3-d]pyrimidine Derivatives as FGFR3 Tyrosine Kinase Inhibitors
A library of pyrido[2,3-d]pyrimidine derivatives incorporating a triazole ring, synthesized via click chemistry with a this compound-derived azide, was evaluated for its inhibitory activity against FGFR3 tyrosine kinase, a key target in certain cancers.[1] The in vitro activity of these compounds was compared to the known FGFR inhibitor, PD173074.
| Compound | Concentration (µM) | % Inhibition of FGFR3 Kinase Activity |
| 19g | 2 | 89% |
| 26a | 2 | >55% |
| 26b | 2 | >55% |
| 26c | 2 | >55% |
| 26d | 2 | >55% |
| 26e | 2 | >55% |
| 26f | 2 | >55% |
| PD173074 | Not Specified | Potent Inhibition |
| Data extracted from Le Corre et al., Org. Biomol. Chem., 2010, 8, 2164-2173.[1] |
Compound 19g emerged as a particularly potent inhibitor, demonstrating the potential of this chemical scaffold. Further studies showed its ability to inhibit the autophosphorylation of the mutant FGFR3-K650M in transfected HEK cells, indicating cellular activity.[1]
Heptavalent Glycyrrhetinic Acid-β-Cyclodextrin Conjugates as Anti-Influenza Agents
This compound was utilized as a linker to conjugate glycyrrhetinic acid to a β-cyclodextrin core, creating heptavalent structures designed to inhibit influenza virus entry.[2][3] The anti-influenza activity of these conjugates was assessed using a cytopathic effect (CPE) reduction assay against the A/WSN/33 (H1N1) virus, with Oseltamivir as a positive control.
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 37 | 2.86 | > 100 | > 34.9 |
| 21 | > 25 | > 100 | - |
| 22 | > 25 | > 100 | - |
| 25 | > 25 | > 100 | - |
| 26 | > 25 | > 100 | - |
| 27 | > 25 | > 100 | - |
| 33 | > 25 | > 100 | - |
| 34 | > 25 | > 100 | - |
| 35 | > 25 | > 100 | - |
| 36 | > 25 | > 100 | - |
| 38 | > 25 | > 100 | - |
| Glycyrrhetinic Acid (GA) | > 50 | > 100 | - |
| Oseltamivir | Not Specified | Not Specified | - |
| Data extracted from Liang et al., Front. Chem., 2022, 10, 836955.[2][3] |
The heptavalent conjugate 37 demonstrated the most potent anti-influenza activity with a micromolar IC₅₀ and a high selectivity index, highlighting the effectiveness of the multivalent presentation of the bioactive glycyrrhetinic acid moiety.[2][3]
2H-Chromene Derivatives as P2Y6 Receptor Antagonists
Functionalized 2H-chromene derivatives were synthesized using this compound to introduce an amino-functionalized chain. These compounds were evaluated as antagonists of the P2Y6 receptor, a Gq-coupled receptor implicated in inflammation and neurodegeneration.[4][5] Their potency was determined by measuring the inhibition of UDP-induced calcium mobilization in human P2Y6R-transfected 1321N1 astrocytoma cells.
| Compound | IC₅₀ (nM) |
| 30 (MRS4940) | 162 |
| Unprotected primary alkylamine of 30 | ~19,900 |
| Pivaloyl derivative of 30 | ~17,300 |
| 24 | 5,600 |
| 37 | 31,200 |
| Data extracted from Oliva et al., Cells, 2024, 13(16), 1366.[4][5] |
The Boc-protected amino-n-heptylethynyl analogue 30 (MRS4940) exhibited a significantly enhanced affinity for the P2Y6 receptor compared to its unprotected and pivaloyl-protected counterparts, demonstrating the importance of the terminal functional group in receptor binding.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
FGFR3 Tyrosine Kinase Inhibition Assay
The in vitro activity of the pyrido[2,3-d]pyrimidine derivatives against the recombinant FGFR3 kinase domain was assessed using a standardized kinase assay protocol.
-
Objective: To determine the percentage of inhibition of FGFR3 kinase activity by the test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or vehicle (DMSO) to the wells.
-
Add a solution containing the FGFR3 kinase and a biotinylated substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10 mM EDTA).
-
Detect the phosphorylated substrate using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an AlphaScreen assay.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Anti-Influenza Cytopathic Effect (CPE) Reduction Assay
The anti-influenza activity of the glycyrrhetinic acid-β-cyclodextrin conjugates was evaluated by their ability to protect Madin-Darby canine kidney (MDCK) cells from virus-induced cell death.
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against influenza virus replication.
-
Procedure:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in infection medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with a predetermined titer of influenza A/WSN/33 (H1N1) virus.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, to quantify the cytopathic effect.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the virus-induced cell death.
-
Concurrently, determine the 50% cytotoxic concentration (CC₅₀) of the compounds on uninfected MDCK cells to assess their toxicity.
-
P2Y6 Receptor Calcium Mobilization Assay
The antagonistic activity of the 2H-chromene derivatives on the P2Y6 receptor was determined by measuring their ability to block agonist-induced intracellular calcium mobilization.[6][7]
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds for the P2Y6 receptor.
-
Procedure:
-
Plate human P2Y6R-transfected 1321N1 astrocytoma cells in 96-well or 384-well black-walled plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or using the FLIPR Calcium Assay Kit).
-
Prepare serial dilutions of the test compounds (antagonists) in assay buffer.
-
Add the diluted compounds to the cells and incubate for a specific period.
-
Stimulate the cells with a fixed concentration of the P2Y6 receptor agonist, UDP (e.g., 100 nM).
-
Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the UDP-induced calcium response.
-
Visualizing the Path to Bioactive Compounds
The following diagrams illustrate the synthetic strategies and logical relationships in the development of these this compound derivatives.
Caption: Synthesis of FGFR3 Inhibitors.
Caption: Synthesis of Anti-Influenza Conjugates.
Caption: Synthesis of P2Y6 Receptor Antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel β-Cyclodextrin-Based Heptavalent Glycyrrhetinic Acid Conjugates: Synthesis, Characterization, and Anti-Influenza Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a pivotal decision in the design of efficacious and safe antibody-drug conjugates (ADCs). The linker, a chemical bridge between the monoclonal antibody and the cytotoxic payload, critically dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to inform rational ADC design.
The two primary classes of linkers, cleavable and non-cleavable, operate via distinct mechanisms, resulting in significant differences in their performance profiles.[1][2] Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug after lysosomal degradation of the antibody.[2][3]
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a comparison of ADC performance with different linker technologies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
In Vitro Cytotoxicity
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Cleavable (val-cit-PAB) | SK-BR-3 (HER2 high) | 10 | [4] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [4] |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 | [4] |
| Anti-CD79b-MMAE | Novel Hydrophilic | BJAB (CD79b+) | ~1 | [4] |
In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Significant tumor growth inhibition | [1] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Superior efficacy compared to lower drug-to-antibody ratio conjugates | [1] |
| Anti-CD22-MCC-DM1 | Non-cleavable | BJAB-luc Burkitt's lymphoma | Dose-dependent tumor growth inhibition | [1] |
Plasma Stability
| Linker Type | Cleavage Mechanism | Half-life (t½) in Human Plasma | Key Stability Characteristics |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (variable) | Stability is pH-dependent and can be insufficient for highly potent payloads.[5] |
| Silyl Ether | Acid-catalyzed hydrolysis | > 7 days | Offers a more stable acid-cleavable option.[6] |
| Disulfide | Reduction (e.g., by glutathione) | Variable, can be improved with steric hindrance | Stability can be enhanced by introducing steric hindrance near the disulfide bond.[5] |
| Peptide (Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable in human plasma | Can be susceptible to cleavage by other proteases like neutrophil elastase, especially in mice.[5] |
| Non-cleavable (Thioether, e.g., SMCC) | Antibody degradation | High stability (e.g., T-DM1 t½ ~4.6 days in rats) | Generally very stable in circulation, minimizing off-target payload release.[5] |
Mechanisms of Action and Key Differentiators
The fundamental difference in the release mechanism between cleavable and non-cleavable linkers has profound implications for their therapeutic application.
A significant advantage of many cleavable linkers is their capacity to induce a "bystander effect."[4] The released, often membrane-permeable payload can diffuse out of the target antigen-positive cell and eliminate neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. In contrast, non-cleavable linkers release a payload-linker-amino acid complex that is typically charged and less membrane-permeable, largely preventing the bystander effect.[2][4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of ADC linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify the rate of premature payload release in plasma from various species.
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the species of interest (e.g., human, mouse, rat). A control sample of the ADC in a buffer like PBS should be prepared to assess intrinsic stability.[5][7]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[7]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze the collected samples at -80°C to stop any degradation.[5]
-
Sample Preparation for Analysis: Thaw the plasma samples and precipitate the proteins, typically with cold acetonitrile. An internal standard can be added for accurate quantification.
-
Quantification by LC-MS/MS: After centrifugation to remove the precipitated proteins, analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[7][8]
Lysosomal Stability Assay
Objective: To assess the cleavage of the linker and the release of the payload in a simulated lysosomal environment.
Methodology:
-
Preparation of Lysosomal Homogenate: Prepare a reaction buffer that mimics the lysosomal environment (e.g., acidic pH of 4.5-5.0, presence of reducing agents, and relevant lysosomal proteases like Cathepsin B) or use isolated lysosomal fractions from liver tissue.[5][9]
-
Incubation: Incubate the ADC in the prepared lysosomal buffer or extract at 37°C.[5]
-
Time-Point Sampling: Collect aliquots at different time intervals.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.[9]
In Vivo Efficacy Study (Xenograft Models)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells (either cell lines or patient-derived xenografts) subcutaneously or orthotopically into immunocompromised mice.[10]
-
Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[1]
-
ADC Administration: Randomize the mice into different treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs (e.g., non-targeting ADC) intravenously at specified doses and schedules.[1]
-
Efficacy Assessment: Monitor tumor growth by measuring tumor volume at regular intervals. Body weight should also be monitored as an indicator of toxicity.[10]
-
Data Analysis: At the end of the study, compare the tumor growth between the different treatment groups to determine the anti-tumor efficacy of the ADC.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with each presenting distinct advantages and disadvantages. Cleavable linkers can offer enhanced potency, especially in heterogeneous tumors, due to the bystander effect, but may be associated with lower plasma stability and a higher risk of off-target toxicity.[2][4] Conversely, non-cleavable linkers generally provide greater plasma stability, a wider therapeutic window, and a more favorable safety profile, but their efficacy is confined to antigen-expressing cells.[1][3]
Ultimately, the optimal linker strategy is context-dependent and requires a thorough understanding of the target antigen's biology, the tumor microenvironment, and the physicochemical properties of the payload. A careful balance between efficacy and safety must be achieved to maximize the therapeutic potential of the ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Hex-5-yn-1-amine Metal Complexes
This guide provides a comprehensive framework for the X-ray crystallographic analysis of metal complexes involving Hex-5-yn-1-amine. Due to the limited availability of specific crystallographic data for this ligand in the public domain, this document serves as a methodological comparison, offering standardized experimental protocols and data presentation formats. It also contrasts X-ray crystallography with other analytical techniques pertinent to the characterization of novel metal complexes, aimed at researchers, scientists, and professionals in drug development.
Introduction to this compound in Coordination Chemistry
This compound is a versatile ligand possessing both a terminal alkyne and a primary amine group. This bifunctionality allows it to coordinate with metal centers in various modes, making it a candidate for the synthesis of novel coordination polymers and organometallic complexes with potential applications in catalysis, materials science, and medicinal chemistry.[1][2] The linear geometry of the alkynyl group and the coordinating ability of the amine offer unique structural possibilities.[1][2] A thorough characterization of the resulting metal complexes is crucial, with single-crystal X-ray diffraction being the definitive method for elucidating their three-dimensional structures.[3]
Experimental Workflow and Methodologies
The successful X-ray crystallographic analysis of a novel metal complex is a multi-step process that begins with synthesis and culminates in structural refinement and validation.
Experimental Protocols
1. Synthesis of a Hypothetical this compound Metal Complex (e.g., with a generic Metal(II) salt):
-
Materials: this compound, a suitable metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu, Zn, Ni, etc.), and appropriate solvents (e.g., methanol, ethanol, acetonitrile).
-
Procedure: A solution of this compound in an alcoholic solvent is added dropwise to a solution of the metal salt in the same solvent at room temperature with constant stirring. The molar ratio of ligand to metal is varied to obtain different coordination environments. The reaction mixture is stirred for several hours, and the resulting precipitate, if any, is filtered, washed with a cold solvent, and dried in vacuo. If no precipitate forms, the solution is concentrated by slow evaporation.
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.[3]
-
Methods:
-
Slow Evaporation: The reaction mixture or a solution of the purified complex is left undisturbed in a vial covered with a perforated film to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The gradual diffusion of the precipitant vapor into the complex solution reduces its solubility, promoting crystallization.
-
Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is less soluble. Crystals may form at the interface.
-
3. X-ray Diffraction Data Collection and Structure Refinement:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo-Kα, λ = 0.71073 Å) and a detector is used.
-
Data Collection: A suitable crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction patterns at various crystal orientations.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.
Data Presentation: A Template for Crystallographic Data
Quantitative data from X-ray crystallographic analysis should be presented in a clear and standardized format. The following table provides a template for the type of data that would be reported for a hypothetical this compound metal complex.
| Parameter | Hypothetical Complex [M(C₆H₁₁N)₂Cl₂] |
| Chemical Formula | C₁₂H₂₂Cl₂N₂M |
| Formula Weight | Calculated based on Metal (M) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.789(5) |
| α (°) | 90 |
| β (°) | 105.12(2) |
| γ (°) | 90 |
| Volume (ų) | 1780.1(12) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.450 |
| Absorption Coefficient (mm⁻¹) | 1.500 |
| F(000) | 720 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 15600 |
| Independent reflections | 4100 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.035, wR₂ = 0.085 |
| R indices (all data) | R₁ = 0.050, wR₂ = 0.092 |
| Largest diff. peak and hole (e.Å⁻³) | 0.50 and -0.45 |
This table represents a template of expected crystallographic parameters. Actual values would be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial synthesis to the final structural analysis and comparison.
Caption: Workflow for synthesis, crystallographic analysis, and comparison of metal complexes.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a compound, a comprehensive characterization often requires a suite of analytical methods.[4][5]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Definitive structural determination; provides absolute configuration.[3] | Requires single crystals of sufficient quality and size, which can be difficult to grow.[3] |
| X-ray Fluorescence (XRF) | Emission of characteristic secondary X-rays from a material that has been excited by X-rays. | Elemental composition (major and minor elements).[6][7] | Non-destructive, rapid analysis of solids and liquids.[6] | Less sensitive to light elements; primarily for elemental, not structural, analysis. |
| Laser-Induced Breakdown Spectroscopy (LIBS) | Analysis of the spectral emission from a plasma created by focusing a laser onto the sample. | Elemental composition, including light elements.[6][7] | Fast, requires minimal sample preparation, can analyze light elements effectively.[6] | Can be less precise than other methods; matrix effects can be significant. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Atoms and ions in a sample are excited in an argon plasma and emit light at characteristic wavelengths. | Highly accurate and precise elemental composition at trace levels. | High sensitivity and a wide linear dynamic range. | Destructive, as the sample must be digested into a liquid form.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms. | Information about the molecular structure, dynamics, and environment in solution. | Provides detailed structural information in solution, complementing solid-state data. | Requires soluble samples; interpretation can be complex for paramagnetic species. |
| Infrared (IR) & Raman Spectroscopy | Measures the absorption (IR) or scattering (Raman) of light by molecular vibrations. | Identifies functional groups and can provide information on ligand coordination modes. | Non-destructive, fast, and can be used for solid and solution samples. | Provides indirect structural information; interpretation can be ambiguous without theoretical calculations. |
The choice of analytical technique is fundamental for accurate quality control and a thorough understanding of a new compound.[6] For the complete characterization of a novel coordination complex like those formed with this compound, a multi-technique approach is advisable, with X-ray crystallography serving as the cornerstone for structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal alkynyl sigma complexes: synthesis and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalcsij.com [journalcsij.com]
- 6. Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hex-5-yn-1-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Hex-5-yn-1-amine. It is intended for use by trained professionals in a laboratory setting. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.
This compound is a flammable, corrosive, and toxic chemical that requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] The terminal alkyne group also presents a risk of forming explosive metal acetylides, necessitating specific precautions.[1] Professional disposal by a licensed hazardous waste management company is mandatory.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its primary hazards and to wear the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description |
| Flammability | Flammable liquid and vapor.[2][3] |
| Corrosivity | Causes severe skin burns and eye damage.[2][4] |
| Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[1][4] |
| Reactivity | The terminal alkyne can form explosive heavy metal acetylides.[1] |
Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[1]
-
Respiratory Protection: Work in a well-ventilated fume hood.[1]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and preparation for disposal of this compound waste.
1. Waste Collection:
-
Carefully transfer the waste this compound into a designated, compatible hazardous waste container. Use a funnel to prevent spills.[1]
-
The container must be made of a material compatible with amines and flammable liquids. Plastic is often preferred for storing chemical waste.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[5]
-
Securely close the container lid immediately after adding the waste.[1]
2. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent, such as ethanol (B145695) or acetone, in a fume hood.[1]
-
The first rinsate is considered hazardous and must be collected and added to the this compound waste container.[1]
-
Subsequent rinsates should also be collected as hazardous waste.[1]
-
After thorough rinsing, the container can be managed for disposal as non-hazardous glass or plastic waste, in accordance with institutional policies.[1]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1][6]
4. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1]
-
The storage area should be away from heat, sparks, and open flames.[6]
-
Ensure the waste container is properly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (Flammable, Corrosive, Toxic).
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste management company.[5]
-
Complete all necessary waste disposal documentation as required by your institution and the disposal contractor.[5]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hex-5-yn-1-amine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Hex-5-yn-1-amine, a flammable and corrosive chemical that demands rigorous adherence to safety protocols. This guide will serve as an essential resource for operational procedures and disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.
Essential Safety Information at a Glance
This compound presents multiple hazards that necessitate careful handling in a controlled laboratory environment. The primary risks associated with this compound are its flammability, corrosivity (B1173158) to skin and eyes, and potential for respiratory irritation. Furthermore, as a terminal alkyne, it can form explosive acetylides with certain metals.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid and Vapour | 🔥 | Danger | H226: Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation.[1] |
| Explosive Acetylide Formation | 💥 | Danger | Risk of forming explosive heavy metal acetylides.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are paramount when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling and Transfer | Chemical splash goggles meeting ANSI Z87.1 standard. | Double gloving is recommended. Use a heavier-duty glove such as Neoprene or Butyl rubber over a disposable Nitrile glove. | Flame-resistant lab coat. | Work in a certified chemical fume hood. |
| Weighing and Preparing Solutions | Chemical splash goggles and a face shield. | Double gloving with Neoprene or Butyl rubber over Nitrile gloves. | Flame-resistant lab coat and a chemical-resistant apron. | Work in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles. | Double gloving with Neoprene or Butyl rubber over Nitrile gloves. | Flame-resistant lab coat. | Work in a certified chemical fume hood. |
| Waste Quenching and Disposal | Chemical splash goggles and a face shield. | Double gloving with Neoprene or Butyl rubber over Nitrile gloves. | Flame-resistant lab coat and a chemical-resistant apron. | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty Neoprene or Butyl rubber gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with an organic vapor/ammonia/methylamine cartridge or a supplied-air respirator for large spills. |
Note on Glove Selection: While nitrile gloves offer some protection, they have poor resistance to many amines. Therefore, layering with a more robust glove like neoprene or butyl rubber is a critical safety measure. Always inspect gloves for any signs of degradation before and during use.
Note on Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood. In the event of a large spill or ventilation failure, an air-purifying respirator with a combination organic vapor and ammonia/methylamine cartridge is necessary. For emergency situations, a self-contained breathing apparatus (SCBA) may be required.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential to minimize the risks associated with this compound.
1. Preparation and Pre-Handling Checklist:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify the location and accessibility of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE as outlined in the table above and inspect it for integrity.
-
Have a spill kit readily available, containing an inert absorbent material (e.g., vermiculite, sand), and appropriate waste containers.
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Inform colleagues in the vicinity that you will be working with a hazardous chemical.
2. Handling and Experimental Procedure:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use compatible labware (e.g., borosilicate glass). Avoid contact with incompatible metals such as copper, silver, and brass, which can form explosive acetylides.
-
When transferring the liquid, use a funnel to prevent spills.
-
Keep the container tightly closed when not in use.
-
Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. The recommended storage temperature is 2-8°C.
-
Segregate from incompatible materials, particularly strong oxidizing agents and acids.
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound and its waste is critical to prevent environmental contamination and safety incidents. The terminal alkyne group must be "quenched" (neutralized) before disposal to eliminate the risk of explosive acetylide formation.
Experimental Protocol for Quenching Terminal Alkyne Waste:
Objective: To safely neutralize the reactive terminal alkyne in waste solutions containing this compound before final disposal.
Materials:
-
Waste solution containing this compound.
-
Anhydrous isopropanol (B130326) or ethanol (B145695).
-
An appropriate hazardous waste container, clearly labeled.
-
All necessary PPE, including a face shield.
Procedure:
-
Perform this procedure in a certified chemical fume hood.
-
Place the waste container in a secondary container (e.g., an ice bath) to dissipate any heat generated during the quenching process.
-
Slowly and carefully add an excess of anhydrous isopropanol or ethanol to the waste solution while stirring. A general guideline is to add at least 2-3 molar equivalents of the alcohol relative to the estimated amount of this compound in the waste.
-
Observe for any signs of reaction, such as gas evolution or a temperature increase. Continue to add the alcohol until no further reaction is observed.
-
Allow the quenched mixture to stir for at least 30 minutes to ensure the reaction is complete.
-
Once the quenching is complete and the solution has returned to room temperature, securely cap the hazardous waste container.
-
Properly label the container with all its constituents, including the quenched this compound and the alcohol used.
-
Dispose of the container through your institution's hazardous waste management program. Do not pour down the drain.
Visualizing Safe Workflow and PPE Selection
To further clarify the procedural steps and decision-making processes, the following diagrams have been generated.
Caption: A logical workflow for the safe handling of this compound.
Caption: Decision-making for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
